Diethylpropion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEPPPIWZFICOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022929 | |
| Record name | Diethylpropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/, 1.22e+00 g/L | |
| Record name | DIETHYLPROPION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-84-6, 134-80-5 | |
| Record name | Diethylpropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amfepramone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylpropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00937 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylpropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amfepramone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylpropion | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94YYU22B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLPROPION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylpropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion is a sympathomimetic amine belonging to the phenethylamine, amphetamine, and cathinone classes, primarily utilized as a short-term anorectic agent in the management of obesity.[1][2] Its pharmacological activity is attributed to its effects on the central nervous system, leading to appetite suppression.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound and its commonly used hydrochloride salt, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols for key property determinations and a visualization of its primary signaling pathway are also included to support research and development activities.
Chemical and Physical Properties
The chemical and physical characteristics of this compound and this compound hydrochloride are summarized below. These properties are crucial for understanding the compound's behavior in various physiological and pharmaceutical contexts.
Table 1: Chemical Identity of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | 2-(diethylamino)-1-phenylpropan-1-one[1] | 2-(diethylamino)-1-phenylpropan-1-one;hydrochloride[3] |
| CAS Registry Number | 90-84-6[1][6] | 134-80-5[3][7] |
| Molecular Formula | C₁₃H₁₉NO[1][8] | C₁₃H₂₀ClNO[3][9] |
| Molecular Weight | 205.30 g/mol [1][8][10] | 241.76 g/mol [6][7][9] |
| Chemical Structure | A propiophenone with a diethylamino group at the alpha-position.[1] | The hydrochloride salt of this compound.[4] |
Table 2: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Physical Description | Solid[1] | White or creamy white, small crystals or crystalline powder with a characteristic, mildly aromatic odor.[1] |
| Melting Point | Not specified | Decomposes at 168 °C[1][6] |
| Boiling Point | 140 °C at 6 mm Hg[11] | Not applicable |
| Solubility | Not specified | 1 g is soluble in approximately 0.6 mL of water, 0.6 mL of chloroform, 1 mL of absolute methanol, and 1 mL of alcohol. It is practically insoluble in ether.[1] |
| pKa | 8.2 (estimated)[1] | Not applicable |
| LogP | 2.8[1][10] | Not applicable |
| Stability | Not specified | Stable in dry air.[1] |
Mechanism of Action and Signaling Pathway
This compound is a central nervous system stimulant.[12] Its primary mechanism of action involves increasing the levels of the neurotransmitters norepinephrine and dopamine in the synaptic cleft.[3][13] It is believed to stimulate the release of these catecholamines from nerve terminals and inhibit their reuptake.[3][13] The elevated levels of norepinephrine and dopamine in the brain are thought to suppress appetite and hunger signals.[3] It has also been theorized that this compound may indirectly affect leptin levels, a hormone that signals satiety, and inhibit neuropeptide Y, a chemical messenger that initiates eating.[3]
Caption: Proposed mechanism of action of this compound in the neuronal synapse.
Experimental Protocols
The following are generalized, standard methodologies for determining key physicochemical properties of a solid compound like this compound hydrochloride.
Melting Point Determination
Objective: To determine the temperature range over which the solid substance transitions to a liquid.
Methodology: Capillary Melting Point Method [14][15]
-
Sample Preparation: A small amount of the dry, finely powdered this compound hydrochloride is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[16]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) is used.[14]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
For an unknown sample, a rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is used for a more precise determination.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[16]
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
Caption: Experimental workflow for melting point determination.
Solubility Determination
Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.
Methodology: Shake-Flask Method [17][18]
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, chloroform, methanol, alcohol) in a sealed container.[17]
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[18][19] The presence of undissolved solid confirms that the solution is saturated.[18]
-
Sample Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.
-
Analysis: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[20]
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[19]
Caption: Experimental workflow for solubility determination via the shake-flask method.
Conclusion
This technical guide provides essential chemical and physical data for this compound and its hydrochloride salt, crucial for professionals in research and drug development. The tabulated properties, detailed mechanism of action, and standardized experimental protocols offer a foundational understanding of this compound. This information is intended to facilitate further investigation and application of this compound in a scientific and development context.
References
- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 134-80-5: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 5. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound [drugfuture.com]
- 7. This compound Hydrochloride [webbook.nist.gov]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound [drugcentral.org]
- 11. This compound | 90-84-6 [chemicalbook.com]
- 12. drugs.com [drugs.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. solubility experimental methods.pptx [slideshare.net]
A Technical Guide to the Solubility of Diethylpropion Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of diethylpropion hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.
Core Focus: Solubility Characteristics
This compound hydrochloride, a sympathomimetic amine used for the short-term management of obesity, exhibits varying degrees of solubility in different organic solvents. Understanding these properties is critical for developing appropriate dosage forms, ensuring bioavailability, and designing effective analytical methods.
Quantitative Solubility Data
The solubility of this compound hydrochloride in a selection of common organic solvents is summarized in the table below. The data has been compiled from available literature and standardized to provide a clear comparison.
| Organic Solvent | Solubility ( g/100 mL) | Qualitative Description |
| Chloroform | ~ 167 | Very Soluble |
| Methanol (absolute) | ~ 100 | Very Soluble |
| Ethanol | ~ 100 | Very Soluble |
| Acetone | Data not available | Likely Soluble* |
| Dimethyl Sulfoxide (DMSO) | Data not available | - |
| Ether | Data not available | Practically Insoluble |
The provided data indicates that this compound hydrochloride is highly soluble in polar protic solvents like methanol and ethanol, as well as in the halogenated organic solvent chloroform.[2] Conversely, it is practically insoluble in the non-polar solvent ether.[2]
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount in pharmaceutical sciences. The following section outlines a standard experimental protocol for determining the thermodynamic solubility of this compound hydrochloride in an organic solvent, based on the widely accepted shake-flask method.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
1. Objective: To determine the saturation concentration of this compound hydrochloride in a specific organic solvent at a controlled temperature.
2. Materials and Equipment:
- This compound hydrochloride powder (of known purity)
- Selected organic solvent (analytical grade)
- Volumetric flasks and pipettes
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)
3. Experimental Workflow:
References
Diethylpropion: A Technical Review of its DEA Schedule and Abuse Potential
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Diethylpropion is a sympathomimetic amine, structurally related to amphetamines, that is utilized as a short-term adjunct in the management of exogenous obesity. Its primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, leading to appetite suppression. However, its stimulant properties and pharmacological similarity to other drugs of abuse necessitate a thorough understanding of its potential for abuse. This technical guide provides a comprehensive overview of this compound's legal status as a controlled substance, its neuropharmacological mechanisms, and the preclinical and clinical evidence evaluating its abuse liability. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and evaluation.
DEA Scheduling and Regulatory Status
The United States Drug Enforcement Administration (DEA) classifies drugs into five schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence. This compound is classified as a Schedule IV controlled substance.[1][2] This scheduling indicates that this compound has a recognized medical application in the treatment of obesity but also possesses a potential for abuse, which is considered lower than that of drugs in Schedules I, II, and III.[2] The classification underscores the need for cautious prescribing and monitoring of patients receiving this medication.
Mechanism of Action and Pharmacology
This compound's pharmacological effects are primarily mediated by its active metabolite, ethcathinone .[1] This metabolite functions as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the synaptic concentrations of these catecholamines. The anorectic effect of this compound is largely attributed to its action on noradrenergic pathways, while its stimulant and reinforcing properties are linked to its influence on the dopaminergic system.[3]
Neurotransmitter Transporter Interactions
The abuse potential of stimulant drugs is often correlated with their affinity and activity at dopamine transporters (DAT) and norepinephrine transporters (NET). The following table summarizes the in vitro data for this compound's active metabolite, ethcathinone.
| Compound | Transporter | Activity | IC50 (nM) |
| Ethcathinone | Norepinephrine Transporter (NET) | Substrate | 99 |
| Ethcathinone | Dopamine Transporter (DAT) | Uptake Inhibitor | 1014 |
Source: Rothman et al., 2002
Note: A lower IC50 value indicates a higher potency. The data suggests that ethcathinone is significantly more potent at the norepinephrine transporter than the dopamine transporter.
Signaling Pathways
The increased levels of norepinephrine and dopamine in the synaptic cleft, resulting from the inhibition of their respective transporters by this compound's active metabolite, lead to the activation of downstream signaling pathways in the central nervous system. The anorectic effects are believed to be mediated through hypothalamic pathways that regulate appetite and satiety, while the reinforcing and abuse-related effects are primarily linked to the mesolimbic dopamine system, also known as the brain's reward pathway.
Preclinical Assessment of Abuse Potential
Animal models are crucial for predicting the abuse liability of new chemical entities. The primary methods used are self-administration studies and conditioned place preference (CPP).
Animal Studies
-
Conditioned Place Preference (CPP): A study in rats demonstrated that this compound at doses of 2.5 and 5.0 mg/kg induced a conditioned place preference, indicating that the drug has rewarding properties.[4] This suggests that animals associate a specific environment with the positive effects of the drug.[4]
-
Self-Administration: While specific intravenous self-administration data for this compound is limited in the readily available literature, studies on the structurally and pharmacologically similar compound, methcathinone, have shown that it functions as a positive reinforcer in baboons, maintaining self-injection at rates comparable to cocaine.[5] Given that this compound's active metabolite is a cathinone derivative, these findings are relevant to its abuse potential.
Clinical Evidence of Abuse Potential
Human abuse potential (HAP) studies are designed to assess the abuse liability of a drug in a controlled clinical setting, typically using experienced recreational drug users. These studies often compare the investigational drug to a placebo and a positive control (a drug with known abuse potential).
Human Abuse Potential Studies
A randomized, double-blind, placebo-controlled, crossover study was conducted in 38 individuals with a history of drug abuse to assess the abuse potential of lisdexamfetamine. This study included this compound (200 mg) as a comparator. The primary endpoint was "Drug Liking Effects" as measured by a subject-rated questionnaire. The results indicated that 150 mg of lisdexamfetamine produced "Drug-Liking Effects" similar to 40 mg of d-amphetamine and 200 mg of this compound.[6]
Long-Term Safety and Psychiatric Evaluation
A one-year, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound for weight loss in 69 obese adults did not find significant differences in psychiatric evaluations between the this compound and placebo groups.[7] However, this study was not specifically designed to assess abuse potential and did not use standard abuse liability measures.[7]
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the assessment of this compound's abuse potential.
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency of a test compound (e.g., ethcathinone) to inhibit the reuptake of dopamine by the dopamine transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound or a known DAT inhibitor (for control) for a specified period.
-
Radioligand Addition: A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity within the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Rodent Conditioned Place Preference (CPP) Study
Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A standard three-chamber CPP apparatus is used, with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral starting chamber.
-
Pre-Conditioning Phase: Each animal is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish baseline preference.
-
Conditioning Phase: Over several days, animals receive injections of the test drug (e.g., this compound) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Post-Conditioning (Test) Phase: The barriers between the chambers are removed, and the animals are allowed to freely explore the entire apparatus. The time spent in each conditioning chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and suggests the drug has rewarding properties.
Conclusion
This compound's classification as a Schedule IV controlled substance reflects its accepted medical use for weight management alongside a recognized potential for abuse. Its mechanism of action, primarily through its active metabolite ethcathinone, involves the modulation of norepinephrine and dopamine, which underlies both its therapeutic anorectic effects and its abuse liability. Preclinical data from conditioned place preference studies confirm its rewarding properties. While direct human abuse potential studies are limited, comparative data suggests its abuse liability is a significant consideration. The information presented in this technical guide provides a comprehensive foundation for understanding the abuse potential of this compound and serves as a valuable resource for professionals in the fields of pharmacology and drug development. Further research, particularly intravenous self-administration studies in animal models and dedicated human abuse potential studies using standardized subjective measures, would provide a more complete profile of this compound's abuse liability.
References
- 1. Abuse Potential of Cathinones in Humans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Amphetamine-like Psychostimulants | MDPI [mdpi.com]
- 4. This compound produces psychostimulant and reward effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous self-injection of methcathinone in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isctm.org [isctm.org]
- 7. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion, also known as amfepramone, is a sympathomimetic amine belonging to the phenethylamine, amphetamine, and cathinone classes.[1][2] Chemically, it is 2-(diethylamino)-1-phenylpropan-1-one and is the N,N-diethyl analog of cathinone.[1][3] It is primarily used as a short-term adjunct in the management of exogenous obesity.[4][5] this compound functions as a prodrug, with its primary pharmacological activity attributed to its active metabolites, including ethcathinone.[6][7] These metabolites act as norepinephrine-dopamine reuptake inhibitors (NDRIs), increasing the synaptic concentrations of these catecholamines.[2][8] This increase in dopaminergic and noradrenergic neurotransmission is believed to mediate the appetite-suppressant effects of the drug.[9]
The core structure of this compound, a β-keto-phenethylamine, is shared by a wide range of synthetic cathinones. This has led to extensive research into its structural analogs and derivatives to explore their structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications or abuse liability. This guide provides a comprehensive overview of the synthesis, pharmacology, and signaling pathways of this compound and its analogs, intended for professionals in drug discovery and development.
Core Structure and Analogs
The fundamental scaffold of this compound is the cathinone structure, which is a β-keto analog of amphetamine.[6] Structural modifications can be made at several positions to generate a diverse array of analogs, primarily through:
-
N-alkylation: Altering the alkyl groups on the nitrogen atom.
-
α-alkylation: Modifying the alkyl group at the alpha-carbon position.
-
Aromatic ring substitution: Introducing various substituents at different positions on the phenyl ring.
These modifications significantly influence the potency and selectivity of the compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Quantitative Pharmacological Data
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine reuptake. The inhibitory potency is typically quantified by IC50 or Kᵢ values. The following tables summarize the in vitro inhibition data for a selection of cathinone derivatives, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.
Table 1: Monoamine Transporter Inhibition by this compound and its Metabolites
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| This compound | >10000 | >10000 | >10000 | - |
| Ethcathinone (active metabolite) | 1014 | 99.3 | >10000 | >9.86 |
Note: this compound itself shows low affinity for the transporters, confirming its role as a prodrug. Data for ethcathinone from Rothman & Baumann, 2006.[7]
Table 2: Structure-Activity Relationship of N-Alkylated and α-Alkylated Cathinone Analogs at Monoamine Transporters
| Compound | R1 (α-group) | R2 (N-group) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Cathinone | CH₃ | H | 160 | 49 | 3020 |
| Methcathinone | CH₃ | CH₃ | 130 | 68 | 3330 |
| Ethcathinone | CH₃ | C₂H₅ | 1014 | 99.3 | >10000 |
| Pentedrone | C₄H₉ | CH₃ | 50 | 25 | 2800 |
| α-PVP | C₄H₉ | Pyrrolidine | 14.2 | 26.2 | >10000 |
| MDPV | C₄H₉ | Pyrrolidine (with methylenedioxy) | 4.85 | 16.84 | >10000 |
Data compiled from various sources.[5][10][11]
Table 3: Effect of Phenyl Ring Substitution on Methcathinone Analogs
| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methcathinone | Unsubstituted | 130 | 68 | 3330 |
| 4-Methylmethcathinone (Mephedrone) | 4-CH₃ | 150 | 140 | 1200 |
| 3-Fluoromethcathinone | 3-F | 220 | 110 | 1800 |
| 4-Fluoromethcathinone | 4-F | 470 | 200 | 790 |
Data compiled from various sources.[5][11]
Experimental Protocols
Synthesis of N,N-Diethylcathinone Hydrochloride (this compound HCl)
This protocol is a representative two-step synthesis for N,N-diethylcathinone hydrochloride, starting from propiophenone.
Step 1: α-Bromination of Propiophenone to 2-Bromopropiophenone
-
Materials: Propiophenone, Bromine, Dichloromethane (or Chloroform), Aluminum chloride (catalyst, optional).
-
Procedure:
-
Dissolve propiophenone (0.5 mol) in 500 ml of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[12]
-
If using a catalyst, add a small amount of ground aluminum chloride to the propiophenone solution.[13]
-
Slowly add a solution of bromine (0.51 mol) in 100 ml of dichloromethane dropwise to the stirred propiophenone solution at room temperature (20°C).[12] The reaction is often exothermic, and cooling may be necessary to maintain the temperature.
-
Continue stirring for 30 minutes after the addition is complete.[12] The disappearance of the bromine color indicates the reaction is proceeding.
-
Wash the reaction mixture with water and a dilute sodium bicarbonate solution to remove any remaining acid and bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromopropiophenone as an oil.[13] This intermediate is often used in the next step without further purification.
-
Step 2: Reaction of 2-Bromopropiophenone with Diethylamine and Salt Formation
-
Materials: 2-Bromopropiophenone, Diethylamine, Toluene (or other suitable solvent), Hydrochloric acid (ethanolic or ethereal solution).
-
Procedure:
-
In a reaction vessel, slowly add diethylamine (0.51-0.53 mol) to 2-bromopropiophenone (0.23 mol).[14]
-
Heat the solution to 85-90°C and maintain the reaction for 60-90 minutes.[14]
-
Cool the solution to 60-65°C and add toluene.[14]
-
Wash the toluene solution with a dilute acid (e.g., oxalic acid solution) to remove excess diethylamine.[14]
-
Make the aqueous layer basic (pH 8-9) with a potassium sulfite or sodium hydroxide solution and extract the free base (N,N-diethylcathinone) with an organic solvent like nitromethane or diethyl ether.[14]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To precipitate the hydrochloride salt, cool the solution and bubble dry hydrogen chloride gas through it, or add a solution of HCl in ethanol or ether.
-
Collect the resulting crystalline precipitate of N,N-diethylcathinone hydrochloride by filtration, wash with cold, dry ether, and dry under vacuum.[14]
-
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a method to determine the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin transporters using HEK293 cells stably expressing the respective human transporters.
-
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Assay buffer (e.g., Krebs-HEPES buffer, pH 7.4).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Cell Culture: Plate the HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled substrate to each well.
-
Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response data. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a selective inhibitor).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Analogs
This compound and its analogs primarily act by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft. This leads to an accumulation of these neurotransmitters and enhanced signaling through their respective receptors on the postsynaptic neuron. The downstream signaling cascades are complex and can vary depending on the receptor subtype activated.
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for Synthesis and Pharmacological Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.
Caption: Experimental workflow for analog development.
Conclusion
The structural framework of this compound offers a versatile platform for the development of novel compounds targeting the monoamine transport system. The structure-activity relationships of cathinone derivatives are complex, with subtle modifications to the N-alkyl, α-alkyl, and aromatic ring systems leading to significant changes in potency and selectivity for DAT, NET, and SERT. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further exploration of these analogs may lead to the discovery of new therapeutic agents for a variety of CNS disorders, while also informing our understanding of the abuse potential of synthetic cathinones.
Disclaimer: The synthesis and handling of the compounds described in this document should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
References
- 1. In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(diethylamino)-1-phenylpropan-1-one hydrochloride [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 6. Ethcathinone [bionity.com]
- 7. Ethcathinone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 14. CN105461577A - Synthesis method of amfepramone hydrochloride drug intermediate 2-diethylamino-1-phenylacetone - Google Patents [patents.google.com]
Pharmacological Profile of Diethylpropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylpropion is a sympathomimetic amine, belonging to the phenethylamine and cathinone classes, utilized primarily as a short-term anorectic agent for the management of obesity.[1][2] Its pharmacological activity is principally mediated through its effects on central monoamine neurotransmitter systems, specifically norepinephrine and dopamine.[3] Classified as a Schedule IV controlled substance, this compound possesses a lower potential for abuse relative to other stimulants such as amphetamine.[2][4] This technical guide provides a comprehensive overview of the pharmacological classification of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to elucidate its effects.
Pharmacological Classification
-
Chemical Class: Phenethylamine, Cathinone[1]
-
Controlled Substance Schedule: Schedule IV (United States)[2][6]
Mechanism of Action
This compound functions as an indirect-acting sympathomimetic agent with primary activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] It is important to note that this compound is extensively metabolized, and its in vivo pharmacological effects are largely attributed to its active metabolites, particularly (+/-)-2-ethylamino-1-phenyl-propan-1-one.[7]
This primary metabolite acts as a substrate for the norepinephrine transporter, leading to the release of norepinephrine.[7] It also functions as an uptake inhibitor at the dopamine transporter.[7] The increased synaptic concentrations of norepinephrine and dopamine in key brain regions, such as the hypothalamus and nucleus accumbens, are believed to suppress appetite and enhance satiety.[3][8]
Signaling Pathway
The anorectic effects of this compound are initiated by the increased availability of norepinephrine and dopamine in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, triggering downstream signaling cascades that ultimately lead to a reduction in appetite.
Figure 1: Simplified signaling pathway of this compound's anorectic effect.
Quantitative Pharmacological Data
The following table summarizes the in vitro activity of this compound and its major active metabolite at monoamine transporters.
| Compound | Transporter | IC50 (nM) | Activity |
| This compound | NET | >10,000 | Inactive |
| DAT | >10,000 | Inactive | |
| SERT | >10,000 | Inactive | |
| (+/-)-2-ethylamino-1-phenyl-propan-1-one (Metabolite) | NET | 99 | Substrate |
| DAT | 1014 | Inhibitor | |
| SERT | 2118 | Substrate | |
| Data from Rothman et al., 2001.[7] |
Pharmacokinetics and Metabolism
This compound is readily absorbed following oral administration and undergoes extensive first-pass metabolism in the liver.[9] The primary metabolic pathways involve N-dealkylation and reduction of the carbonyl group, leading to the formation of several pharmacologically active metabolites.[7][9] The half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.[9] Excretion occurs primarily through the kidneys.[9]
Experimental Protocols
Monoamine Transporter Binding Assay (In Vitro)
This protocol outlines a general method for determining the binding affinity of this compound and its metabolites to the dopamine and norepinephrine transporters.
Objective: To determine the inhibitory constant (Ki) of test compounds for DAT and NET.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)
-
Test compounds (this compound and its metabolites)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a general procedure for measuring extracellular levels of dopamine and norepinephrine in the brain of a conscious animal following administration of this compound.
Objective: To assess the effect of this compound on dopamine and norepinephrine release in specific brain regions.
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound solution for administration
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate using a microinfusion pump.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Figure 2: General experimental workflow for in vivo microdialysis.
Conclusion
This compound is a centrally acting anorectic agent whose pharmacological effects are mediated by its active metabolites on the norepinephrine and dopamine systems. Its classification as a Schedule IV controlled substance reflects a lower abuse potential compared to other stimulants. The in vitro and in vivo experimental methodologies described provide a framework for the continued investigation of this compound and the development of novel therapeutics for obesity with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. news-medical.net [news-medical.net]
- 7. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
Diethylpropion: A Technical Guide for Researchers
An In-depth Examination of the Core Chemical and Pharmacological Properties of 2-(Diethylamino)propiophenone
This technical guide provides a comprehensive overview of Diethylpropion, a sympathomimetic amine used as a short-term adjunct in the management of exogenous obesity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, molecular structure, synthesis, analytical methods, and pharmacological profile.
Core Chemical and Physical Properties
This compound, chemically known as 2-(diethylamino)-1-phenyl-1-propanone, is a synthetic compound belonging to the substituted cathinone class. It is structurally related to other stimulants such as amphetamine. The hydrochloride salt is the form most commonly used in pharmaceutical preparations.
| Property | Value | Reference |
| CAS Number | 90-84-6 (free base) | [1] |
| 134-80-5 (hydrochloride) | [1] | |
| Molecular Formula | C13H19NO (free base) | [1] |
| C13H19NO·HCl (hydrochloride) | [1] | |
| Molecular Weight | 205.30 g/mol (free base) | [1] |
| 241.76 g/mol (hydrochloride) | [1] | |
| IUPAC Name | 2-(diethylamino)-1-phenylpropan-1-one | [2] |
| Appearance | White or creamy-white crystalline powder | [2] |
| Solubility | Hydrochloride: 1 g in ~0.6 mL water, ~0.6 mL chloroform, 1 mL absolute methanol, 1 mL alcohol; practically insoluble in ether. | [2] |
Molecular Structure:
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is typically achieved through a Mannich reaction. While specific proprietary methods may vary, a general and illustrative experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on the principles of the Mannich reaction, a well-established method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Materials:
-
Propiophenone
-
Diethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Dibutyl ether
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine propiophenone, diethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as 95% ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol. The residue is then dissolved in water and washed with a non-polar organic solvent like dibutyl ether to remove any unreacted propiophenone.
-
Basification and Extraction: The aqueous layer is then made alkaline with a strong base (e.g., 50% NaOH solution) to deprotonate the this compound hydrochloride, liberating the free base. The free base is then extracted into an organic solvent such as dibutyl ether.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is removed by distillation to yield the crude this compound free base.
-
Salt Formation and Purification: The crude free base is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound hydrochloride salt. The salt can be further purified by recrystallization, for example, from a mixture of ethanol and acetone, to yield the final product.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound hydrochloride in pharmaceutical formulations. The following is a representative experimental protocol.
Experimental Protocol: HPLC Analysis of this compound Hydrochloride Tablets
This method is adapted from established pharmacopeial methods for the assay of this compound hydrochloride in tablets.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
0.1 N Hydrochloric Acid
-
USP this compound Hydrochloride Reference Standard (RS)
Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve appropriate retention and resolution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Approximately 253 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Accurately weigh a quantity of USP this compound Hydrochloride RS and dissolve it in 0.1 N hydrochloric acid to prepare a stock solution. Further dilute an aliquot of the stock solution with the mobile phase to obtain a final standard solution of known concentration (e.g., ~8 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 40 mg of this compound hydrochloride, to a volumetric flask.
-
Add a significant volume of 0.1 N hydrochloric acid and stir for an extended period (e.g., 45 minutes) to ensure complete dissolution of the active ingredient.
-
Dilute to volume with 0.1 N hydrochloric acid, mix well, and filter.
-
Transfer an aliquot of the clear filtrate to another volumetric flask and dilute with the mobile phase to achieve a final concentration within the linear range of the assay.
-
-
Analysis: Inject equal volumes of the standard preparation and the sample preparation into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Calculate the quantity of this compound hydrochloride in the portion of tablets taken by comparing the peak response of the sample preparation to that of the standard preparation.
Pharmacological Profile
Mechanism of Action
This compound is a sympathomimetic agent that exerts its anorectic effect through the central nervous system. Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters. This leads to enhanced signaling at postsynaptic receptors, which is believed to suppress appetite and increase satiety.[3] The in vivo activity is largely attributed to its active metabolites.[4]
The following diagram illustrates the proposed mechanism of action of this compound's active metabolites at the synaptic level.
Signaling Pathways
The increased levels of dopamine and norepinephrine in the synaptic cleft lead to the activation of their respective postsynaptic receptors.
-
Dopaminergic Pathway: Activation of the Dopamine D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[5] These signaling events ultimately modulate neuronal excitability and gene expression.[5]
-
Adrenergic Pathway: Activation of the alpha-1 adrenergic receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] These pathways influence a variety of cellular processes, including smooth muscle contraction.[6]
The following diagram depicts the downstream signaling cascade following receptor activation.
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. The parent drug has a short half-life, and its pharmacological activity is primarily due to its active metabolites.
Metabolism:
The metabolism of this compound is complex and involves N-dealkylation and reduction of the carbonyl group. The major active metabolite is ethcathinone ((+/-)-2-ethylamino-1-phenyl-propan-1-one).
Binding Affinities of Metabolites:
The in vivo activity of this compound is largely attributed to its metabolites' interaction with monoamine transporters. A study has shown that the metabolite (+/-)-2-ethylamino-1-phenyl-propan-1-one is a potent substrate at the norepinephrine transporter and an uptake inhibitor at the dopamine transporter.
| Metabolite | Transporter | IC50 (nM) | Reference |
| (+/-)-2-ethylamino-1-phenyl-propan-1-one | Norepinephrine Transporter (NET) | 99 | [4] |
| Dopamine Transporter (DAT) | 1014 | [4] | |
| Serotonin Transporter (SERT) | 2118 | [4] |
Pharmacokinetic Parameters in Preclinical Species:
Conclusion
This technical guide has provided a detailed overview of the core chemical, analytical, and pharmacological properties of this compound. The information presented is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further research into the specific pharmacokinetic profiles in various species and a more detailed elucidation of the downstream signaling consequences of receptor activation will continue to enhance our understanding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Early In-Vitro Studies and Assessments of Diethylpropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion is a sympathomimetic amine of the phenethylamine, amphetamine, and cathinone classes, utilized as a short-term adjunct in the management of exogenous obesity. Its pharmacological activity is primarily attributed to its effects on central nervous system pathways that regulate appetite. This technical guide provides an in-depth overview of the foundational in-vitro studies that have elucidated the mechanism of action and metabolic profile of this compound. The focus is on early laboratory assessments that form the basis of our understanding of this compound.
Core Mechanism of Action: Monoamine Transporter Inhibition
Early in-vitro research has established that this compound itself is largely inactive as a monoamine transporter inhibitor. Instead, it functions as a prodrug, being rapidly metabolized to its active metabolite, ethcathinone ((+/-)-2-ethylamino-1-phenyl-propan-1-one). It is this metabolite that exerts the primary pharmacological effects.[1]
In-vitro studies using synaptosome preparations from rat brain and human embryonic kidney (HEK293) cells expressing human monoamine transporters have demonstrated that ethcathinone is a potent inhibitor of norepinephrine (NE) reuptake and a less potent inhibitor of dopamine (DA) and serotonin (5-HT) reuptake.[1]
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the inhibitory activity (IC50) of ethcathinone on the norepinephrine, dopamine, and serotonin transporters from in-vitro uptake inhibition assays.
| Compound | Transporter | IC50 (nM) |
| Ethcathinone | Norepinephrine (NET) | 99 |
| Dopamine (DAT) | 1014 | |
| Serotonin (SERT) | 2118 |
Data sourced from Rothman et al., 2003.[1]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound's active metabolite, ethcathinone, is the catecholaminergic system. By blocking the reuptake of norepinephrine and, to a lesser extent, dopamine, ethcathinone increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced signaling in brain regions responsible for appetite control is believed to lead to a reduction in hunger.
Signaling Pathway of this compound's Active Metabolite
References
Stability of Diethylpropion in dry air and its decomposition process
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion hydrochloride, a sympathomimetic amine used for the short-term management of obesity, is a synthetic aromatic ketone. Its chemical structure, 2-(diethylamino)-1-phenylpropan-1-one, features a tertiary amine and a ketone functional group, which are key to its pharmacological activity and potential degradation pathways[1]. While generally considered stable in dry air, a comprehensive understanding of its stability profile under various stress conditions is paramount for ensuring drug product quality, safety, and efficacy[1].
This technical guide provides an in-depth analysis of the stability of this compound in the solid state, with a focus on its behavior in dry air. It details the known decomposition products, proposes a potential degradation pathway, and outlines experimental protocols for stability assessment based on established scientific literature and regulatory guidelines.
Decomposition of this compound
Under stress conditions, this compound has been shown to degrade into several key products. The primary decomposition pathway involves the cleavage of the carbon-nitrogen bond, leading to the formation of 1-phenyl-1,2-propanedione and diethylamine[2][3][4]. In some instances, particularly in the presence of certain excipients, further oxidation can lead to the formation of benzoic acid[3].
Known Decomposition Products
The principal degradation products identified in various studies are:
-
1-Phenyl-1,2-propanedione: An alpha-diketone that is a major product of both hydrolytic and other decomposition routes[2][3][4][5].
-
Diethylamine: A secondary amine formed from the cleavage of the diethylamino group from the parent molecule[2][3][4][6].
-
Benzoic Acid: An oxidation product observed in compatibility studies with certain dietary fibers[3].
Proposed Decomposition Pathway in Dry Air (Thermal/Oxidative Stress)
The key step is the cleavage of the C-N bond at the carbon alpha to the carbonyl group. This bond is susceptible to cleavage due to the electron-withdrawing effect of the adjacent carbonyl group. The presence of atmospheric oxygen can facilitate oxidative degradation.
Below is a proposed logical pathway for the decomposition of this compound under thermal and oxidative stress.
References
- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Studies on the compatibility of this compound hydrochloride with carboxymethylcellulose and other dietary fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylamine - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols: Diethylpropion Hydrochloride for In Vivo Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylpropion hydrochloride (DEP), a sympathomimetic amine, in preclinical animal research. This document includes its mechanism of action, key quantitative data from in vivo studies, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Introduction
This compound hydrochloride is a psychostimulant drug of the phenethylamine, amphetamine, and cathinone classes, primarily used for its appetite-suppressant effects in the short-term management of obesity.[1] In the context of in vivo animal research, it serves as a valuable tool for studying the neurochemical and behavioral mechanisms underlying appetite regulation and weight control. Its primary mechanism of action involves increasing the levels of catecholamines, such as dopamine and norepinephrine, in the brain.[2][3] This leads to a suppression of hunger signals and appetite.[2][3]
Mechanism of Action
This compound acts as a sympathomimetic amine, stimulating the central nervous system to release norepinephrine and dopamine from nerve terminals while inhibiting their reuptake.[2] The active metabolite of this compound, ethcathinone, is primarily responsible for inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] This elevation in catecholamine levels is thought to indirectly influence leptin, a hormone that signals satiety, and to inhibit neuropeptide Y, a potent appetite stimulant.[2]
Signaling Pathway
Caption: Proposed signaling pathway of this compound Hydrochloride.
Quantitative Data from In Vivo Rat Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound hydrochloride in rats.
Table 1: Effects of this compound on Body Weight and Food Intake
| Dosage (mg/kg) | Route of Admin. | Duration | Change in Body Weight | Change in Food Intake | Animal Model | Reference |
| 10, 20, 40 | Intraperitoneal | 14 days | Dose-dependent weight loss | Dose-dependent decrease | Wistar Rats | [4] |
| 5 | Oral | 15 days | Not specified | Not specified | Wistar Rats | [5] |
| 20 | Not specified | 7 days | Prevention of weight gain | Not specified | Male & Female Rats | [4] |
Table 2: Effects of this compound on Locomotor Activity
| Dosage (mg/kg) | Route of Admin. | Duration | Effect on Locomotor Activity | Animal Model | Reference |
| 40 | Not specified | Acute | Increased locomotor activity | Wistar Rats | [6][7] |
| Not specified | Not specified | Chronic | Decreased locomotor activity | Wistar Rats | [6][7] |
| 2.5, 5.0 | Not specified | Acute | Increased motor activity | Wistar Rats | [8] |
| 20 (pre-exposure) | Not specified | 7 days | Sensitization of motor activating effect | Wistar Rats | [8] |
Table 3: Neurochemical Effects of this compound in the Rat Brain
| Dosage (mg/kg) | Route of Admin. | Duration | Brain Region | Neurochemical Change | Reference |
| 5 | Not specified | Acute | Dorsal Striatum | Slight increase in Dopamine release | [6][7] |
| 5 | Oral | 15 days | Hypothalamus, Cortex, Midbrain, Striatum | Significant changes in Aspartate and Glutamate levels | [5] |
| 5 | Oral | 15 days | Hippocampus, Midbrain, Striatum | Increased lipid peroxidation | [5] |
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving this compound hydrochloride.
Protocol 1: Assessment of Anorectic Effects and Body Weight Changes
Objective: To evaluate the effect of this compound hydrochloride on food intake and body weight in a rodent model of obesity.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Animal balance
-
Metabolic cages (for accurate food and water intake measurement)
-
Rodents (e.g., Wistar or Sprague-Dawley rats), acclimated for at least one week.
Procedure:
-
Animal Acclimation: House animals individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Measurement: For 3-5 days, record the body weight and food intake of each animal daily at the same time to establish a stable baseline.
-
Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, and different doses of this compound).
-
Drug Administration: Prepare fresh solutions of this compound hydrochloride in the vehicle on each day of the experiment. Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). Administration should occur at the same time each day.
-
Data Collection: Continue to measure body weight and food intake daily for the duration of the study (e.g., 14-28 days).
-
Data Analysis: Calculate the change in body weight and food intake from baseline for each animal. Compare the mean changes between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow: Anorectic Effects Study
Caption: A typical experimental workflow for studying anorectic effects.
Protocol 2: Evaluation of Locomotor Activity
Objective: To assess the impact of acute and chronic administration of this compound hydrochloride on spontaneous locomotor activity in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
Rodents, acclimated to the testing room.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before each test session.
-
Habituation: Place each animal in the open-field chamber for a habituation period (e.g., 30-60 minutes) to allow exploration and reduce novelty-induced hyperactivity.
-
Drug Administration: Following habituation, administer the assigned treatment (vehicle or this compound) and immediately return the animal to the activity chamber.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set duration (e.g., 60-120 minutes).
-
Chronic Study Design: For chronic studies, administer the drug daily for a specified period (e.g., 7-14 days). Conduct locomotor activity tests at regular intervals (e.g., on day 1 and day 14) to assess the development of tolerance or sensitization.
-
Data Analysis: Analyze the locomotor activity data using appropriate software. Compare the activity levels between different treatment groups and across different time points using statistical methods like ANOVA.
Logical Relationships and Expected Outcomes
The administration of this compound hydrochloride is expected to produce a series of dose-dependent physiological and behavioral changes.
Caption: Logical relationship of DEP administration and its effects.
Conclusion
This compound hydrochloride is a valuable pharmacological tool for investigating the mechanisms of appetite control and energy balance in animal models. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Researchers should carefully consider the dose, route of administration, and duration of treatment to achieve their specific experimental objectives. Adherence to ethical guidelines for animal research is paramount in all studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity of this compound: neurochemical and behavioral findings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound produces psychostimulant and reward effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Diethylpropion Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two validated spectrophotometric methods for the quantitative analysis of Diethylpropion Hydrochloride in bulk and pharmaceutical dosage forms. The methodologies outlined are direct UV spectrophotometry and a charge-transfer complexation-based colorimetric method.
Method 1: Direct UV Spectrophotometry
This method relies on the inherent ultraviolet absorbance of this compound Hydrochloride and is a straightforward approach for its quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~ 253 nm | [1] |
| Solvent/Medium | 0.1 N Hydrochloric Acid | [1] |
| Linearity Range | 5 - 25 µg/mL (Typical) | Based on general spectrophotometric validation principles. |
| Correlation Coefficient (r²) | > 0.999 (Typical) | Based on general spectrophotometric validation principles. |
Experimental Protocol
1. Reagents and Materials:
-
This compound Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), concentrated
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of 0.1 N Hydrochloric Acid:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water and mix well.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl. Mix thoroughly.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).
5. Sample Preparation (from Tablets):
-
Weigh and finely powder not less than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with 0.1 N HCl, mix well, and filter through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the calibration range.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 253 nm.
-
Use 0.1 N HCl as a blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound Hydrochloride in the sample solution from the calibration curve.
Experimental Workflow Diagram
Method 2: Charge-Transfer Complexation Method
This colorimetric method is based on the formation of a stable charge-transfer complex between this compound Hydrochloride (as an n-electron donor) and iodine (as a σ-acceptor). This method offers high sensitivity and selectivity, particularly in the presence of degradation products.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelengths of Maximum Absorbance (λmax) | 295 nm and 365 nm | |
| Reagents | Iodine, 1,2-dichloroethane | |
| Linearity Range | 0.2 - 2.4 µg/mL | |
| Correlation Coefficient (r) | 0.9995 | |
| Stoichiometry (Drug:Iodine) | 1:1 |
Experimental Protocol
1. Reagents and Materials:
-
This compound Hydrochloride Reference Standard
-
Iodine
-
1,2-dichloroethane
-
Sodium Hydroxide (NaOH)
-
Volumetric flasks
-
Separatory funnels
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Reagent and Standard Solutions:
-
Iodine Solution (e.g., 0.05% w/v): Dissolve 50 mg of iodine in 100 mL of 1,2-dichloroethane.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride Reference Standard, dissolve in and dilute to 100 mL with 1,2-dichloroethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 1,2-dichloroethane to fall within the linear range (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, and 2.4 µg/mL).
3. Sample Preparation (from Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound Hydrochloride to a separatory funnel.
-
Add 25 mL of 0.1 N NaOH solution and extract the liberated this compound base with three 25 mL portions of 1,2-dichloroethane.
-
Combine the organic extracts and pass them through anhydrous sodium sulfate to remove any residual water.
-
Collect the extract in a 100 mL volumetric flask and dilute to volume with 1,2-dichloroethane.
-
Further dilute an aliquot of this solution with 1,2-dichloroethane to achieve a concentration within the calibration range.
4. Formation of the Charge-Transfer Complex and Measurement:
-
In a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution and the prepared sample solution.
-
To each flask, add 1.0 mL of the iodine solution.
-
Dilute to the mark with 1,2-dichloroethane and mix well.
-
Allow the reaction to proceed for a specified time at room temperature (e.g., 10 minutes).
-
Measure the absorbance of the resulting colored complex at 295 nm against a reagent blank (1.0 mL of iodine solution diluted to 10 mL with 1,2-dichloroethane).
-
Construct a calibration curve and determine the concentration of the drug in the sample.
Principle of Charge-Transfer Complexation
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Diethylpropion in Tablet Formulations
Introduction
Diethylpropion hydrochloride, a sympathomimetic amine, is utilized as an anorectic agent in the short-term management of obesity. The accurate and precise quantification of this compound in pharmaceutical tablet formulations is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed overview of established HPLC methods for the analysis of this compound in tablets, including a comprehensive protocol based on the United States Pharmacopeia (USP) monograph.
Physicochemical Properties of this compound Hydrochloride
A foundational understanding of this compound's physicochemical properties is essential for the development and optimization of HPLC methods.
| Property | Value |
| Chemical Name | 2-(Diethylamino)propiophenone hydrochloride |
| Molecular Formula | C₁₃H₁₉NO·HCl |
| Molecular Weight | 241.76 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water and alcohol |
Comparative Summary of HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of this compound in pharmaceutical dosage forms. The following table summarizes the key chromatographic parameters from various methods, providing a comparative overview for method selection and development.
| Parameter | USP Monograph Method[1][2] | Method by Walters et al.[3] |
| Stationary Phase | L11 (Phenyl) | µ-Bondapak C18 |
| Column Dimensions | 4.6 mm x 15 cm | 4 mm x 30 cm |
| Mobile Phase | Acetonitrile, Phosphate buffer, Diethylamine, and Water | Methanol, Water, and Acetic Acid |
| Flow Rate | Approximately 1 mL/min | 2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 50 µL | Not Specified |
| Run Time | Not Specified | Not Specified |
Detailed Experimental Protocol: USP Method for this compound Hydrochloride Tablets
This protocol is adapted from the United States Pharmacopeia monograph for this compound Hydrochloride Tablets.[2]
1. Preparation of Solutions
-
Phosphate Buffer: Prepare as directed in the Assay under this compound Hydrochloride in the USP.[2]
-
Mobile Phase: Mix 100 mL of acetonitrile, 100 mL of Phosphate buffer, 7.0 mL of diethylamine, and sufficient water to make 1 L. Filter and degas the solution before use.[1]
-
Standard Preparation: Accurately weigh a quantity of USP this compound Hydrochloride Reference Standard (RS) and dissolve in 0.1 N hydrochloric acid to obtain a stock solution of about 160 µg/mL. Transfer 5.0 mL of this stock solution to a 100-mL volumetric flask, dilute with Mobile phase to volume, and mix to obtain a final concentration of about 8 µg/mL.[2]
-
Assay Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 40 mg of this compound hydrochloride, to a 250-mL volumetric flask. Add 200 mL of 0.1 N hydrochloric acid and stir for 45 minutes. Dilute with 0.1 N hydrochloric acid to volume, mix, and filter, discarding the first 25 mL of the filtrate. Transfer 5.0 mL of the filtrate to a 100-mL volumetric flask, dilute with Mobile phase to volume, and mix. If necessary, filter the solution through a 0.7-µm porosity membrane filter.[2]
-
System Suitability Solution: Prepare a solution containing about 25 µg of 2-ethylaminopropiophenone hydrochloride and 50 µg of USP this compound Hydrochloride RS per mL in the Diluent (a mixture of water, Phosphate buffer, and acetonitrile (8:1:1)).[1]
2. Chromatographic Conditions
-
Instrument: A liquid chromatograph equipped with a 254-nm UV detector.
-
Column: 4.6-mm × 15-cm column containing packing L11.[1]
-
Flow Rate: About 1 mL per minute.[1]
-
Injection Volume: About 50 µL.[1]
3. System Suitability
-
Inject the System Suitability Solution and record the peak responses.
-
The relative retention times should be about 0.5 for 2-ethylaminopropiophenone and 1.0 for this compound.[1]
-
The resolution (R) between the 2-ethylaminopropiophenone and this compound peaks must be not less than 6.0.[1]
-
Inject the Standard Preparation and record the peak responses. The relative standard deviation for replicate injections should not be more than 1.0%.[1]
4. Procedure
-
Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the responses for the major peaks.
-
Calculate the quantity, in mg, of this compound Hydrochloride (C₁₃H₁₉NO·HCl) in the portion of tablets taken.
Visualized Workflows
Experimental Workflow for HPLC Analysis of this compound Tablets
References
Application Notes and Protocols for the GC-MS Analysis of Diethylpropion and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion, a sympathomimetic amine, is utilized as a short-term adjunct in the management of obesity. Its efficacy is attributed to its central nervous system stimulant properties, which help to suppress appetite. Following oral administration, this compound undergoes rapid and extensive metabolism, with only a small fraction of the parent drug being excreted unchanged.[1][2] The primary metabolic pathways involved are N-de-ethylation and stereoselective carbonyl reduction, resulting in a variety of biologically active metabolites.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds.
Metabolic Pathway of this compound
This compound is extensively metabolized in the body. The main biotransformation routes are N-de-ethylation and the reduction of the carbonyl group. Mono-N-de-ethylation is a major pathway, accounting for approximately 35% of the dose.[2] The carbonyl reduction is another significant route, occurring in about 20% of the dose, primarily on the parent drug.[2] This complex metabolism results in several active metabolites, including N-ethylaminopropiophenone, and various stereoisomers of norephedrine such as (+)-N-diethylnorpseudoephedrine, (+)-N-ethylnorpseudoephedrine, and (-)-norephedrine.[1]
Quantitative Data
The excretion of this compound and its metabolites is primarily through urine. The following table summarizes the urinary excretion of the major metabolites as a percentage of the administered dose under acidic urine conditions.
| Compound | % of Dose Excreted in Urine | Reference |
| This compound (unchanged) | ~2% | [1] |
| N-Ethylaminopropiophenone | Major Metabolite (~35%) | [1][2] |
| (+)-N-Diethylnorpseudoephedrine | Major Metabolite | [1] |
| (+)-N-Ethylnorpseudoephedrine | Major Metabolite | [1] |
| (-)-Norephedrine | Major Metabolite | [1] |
| (-)-Norpseudoephedrine | Major Metabolite | [1] |
| Aminopropiophenone | Minor Metabolite | [1] |
| Total Metabolites Determined | ~85% | [1] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Urine
This protocol describes a general procedure for the extraction of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
Internal Standard (e.g., deuterated analog)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Organic solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Derivatization reagent (see below)
-
GC-MS vials
Procedure:
-
To a 5 mL urine sample in a centrifuge tube, add the internal standard.
-
Alkalinize the urine sample by adding NaOH solution to a pH > 10. This is crucial for the efficient extraction of the basic analytes.
-
Add 5 mL of the organic solvent.
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried residue is now ready for derivatization.
Derivatization
Due to the polar nature of the metabolites containing primary or secondary amine and hydroxyl groups, derivatization is often necessary to improve their volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50-100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
If necessary, add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (with a splitless time of 1-2 min) |
| Injection Volume | 1-2 µL |
| Oven Program | Initial temperature: 100°C, hold for 1-2 min |
| Ramp at 10-15°C/min to 280-300°C | |
| Hold at final temperature for 5-10 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50 - 550 amu |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound and its metabolites is depicted below.
Conclusion
The GC-MS method described provides a reliable and sensitive approach for the analysis of this compound and its major metabolites in biological samples. Proper sample preparation, including efficient extraction and derivatization, is critical for achieving accurate and reproducible results. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and forensic toxicology. Further optimization of the method may be required depending on the specific analytical instrumentation and the nature of the biological matrix being analyzed.
References
Application Notes and Protocols: Diethylpropion Administration in Rats for Obesity Research
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed research protocol for the administration of Diethylpropion in rat models to study its effects on appetite, body weight, and its underlying neurochemical mechanisms. This document outlines ethical considerations, experimental design, detailed methodologies for key experiments, and data presentation formats.
Introduction
This compound is a sympathomimetic amine belonging to the phenethylamine and cathinone classes, used for the short-term management of exogenous obesity.[1][2] Its primary mechanism of action involves stimulating the central nervous system to produce an anorexigenic effect.[3][4] this compound and its active metabolites are understood to inhibit the reuptake of norepinephrine and dopamine by blocking their respective transporters (NET and DAT).[5] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to suppress appetite signals.[5]
This protocol details the necessary steps to evaluate the efficacy and mechanism of this compound in a diet-induced obesity (DIO) rat model, a widely used preclinical model that mimics human obesity resulting from excessive consumption of high-fat diets.[6][7]
Ethical Considerations
All animal experiments must be conducted in strict accordance with ethical principles and guidelines.[8] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the study to minimize animal suffering and the number of animals used.[9][10] Animals must be monitored daily, and humane endpoints must be clearly defined.[11]
Materials and Methods
Animal Model
The selection of an appropriate animal model is critical for the study of obesity.[6] The diet-induced obesity (DIO) model using outbred rat strains is recommended as it reflects the heterogeneous human response to obesogenic diets.[12]
| Parameter | Specification |
| Species | Rat (Rattus norvegicus) |
| Strain | Sprague-Dawley or Wistar (outbred strains)[6] |
| Sex | Male (to avoid hormonal cycle variations) |
| Age at Arrival | 5-6 weeks[12] |
| Initial Body Weight | 150-180 g |
| Housing | Single housing in standard laboratory cages to allow for accurate food intake measurement[13][14] |
| Environment | 12:12 hour light-dark cycle, 21-23°C, 40-60% humidity |
| Diet | High-Fat Diet (HFD), ~45-60% kcal from fat, for obesity induction; Standard chow for control groups[7][12] |
| Water | Ad libitum access |
Experimental Design and Groups
A dose-response study is proposed to evaluate the efficacy of this compound. After an induction period to establish obesity, rats are randomly assigned to treatment groups.
| Group | Treatment | Dose (mg/kg) | Administration Route | Rationale |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | To control for injection stress and vehicle effects. |
| 2 | Low-Dose DEP | 5 | Intraperitoneal (IP) | To assess effects at a lower therapeutic range. |
| 3 | Mid-Dose DEP | 10 | Intraperitoneal (IP) | To assess effects at a mid-therapeutic range. |
| 4 | High-Dose DEP | 20 | Intraperitoneal (IP) | To assess effects at an upper therapeutic range, well below the reported oral LD50 of 250 mg/kg[2][15] |
| 5 | Chow Control | Vehicle | Intraperitoneal (IP) | Non-obese control group on standard chow diet. |
Experimental Workflow Diagram
The overall experimental process is outlined in the workflow diagram below.
Caption: Experimental workflow for evaluating this compound in rats.
Detailed Experimental Protocols
Drug Preparation and Administration
-
Preparation: this compound hydrochloride is a crystalline powder soluble in water.[1] Prepare a stock solution by dissolving it in sterile 0.9% saline to the highest required concentration. Subsequent dilutions for lower doses should be made from this stock using the same vehicle. Protect solutions from light.
-
Administration: Administer the prepared solution via intraperitoneal (IP) injection once daily.[16] Injections should occur at the beginning of the dark cycle (the active phase for nocturnal rats) to maximize potential efficacy.[16] The injection volume should be consistent across all groups (e.g., 1 mL/kg).
Measurement of Food Intake and Body Weight
This is a critical protocol for assessing the anorectic efficacy of the drug.[17]
-
Frequency: Measure body weight and food intake daily, at the same time each day, just before the daily drug administration.[14]
-
Food Intake Measurement: Provide a known weight of food in a specialized feeder designed to minimize spillage.[18] The following day, weigh the remaining food and any spilled food. Daily food intake is calculated as: Food Intake (g) = Initial Food Weight - (Remaining Food Weight + Spilled Food Weight)
-
Body Weight Measurement: Use a calibrated digital scale. Place the rat gently on the scale and record the weight to the nearest 0.1 gram.
Behavioral Assessment: Locomotor Activity
To assess potential CNS stimulant side effects.[19]
-
Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system.
-
Procedure: On day 21 of treatment, 60 minutes after drug administration, place each rat in the center of the open-field arena.
-
Data Collection: Allow the rat to explore the arena for 30 minutes. The system will automatically record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Analysis: Compare the locomotor data between treatment groups to identify any dose-dependent hyperactivity or anxiogenic-like behaviors.
Terminal Procedures and Tissue Collection
-
Anesthesia: At the end of the 28-day treatment period, anesthetize the rats. A common method is an IP injection of a ketamine/xylazine cocktail or the use of inhalant isoflurane.[20][21] Anesthesia depth must be confirmed by the absence of a pedal withdrawal reflex.
-
Blood Collection: Collect trunk blood following decapitation or via cardiac puncture into EDTA-coated tubes for plasma analysis. Centrifuge the blood and store the plasma at -80°C.
-
Brain Dissection: Following blood collection, rapidly dissect the brain. Isolate specific regions of interest, such as the hypothalamus (key for appetite regulation) and striatum (rich in dopamine transporters), on a cold plate.[22] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent molecular analysis.
Molecular Assay: Neurotransmitter Reuptake Inhibition
This assay confirms the drug's mechanism of action on its primary targets.[23]
-
Synaptosome Preparation: Prepare synaptosomes from the collected striatum and hypothalamus tissue. This involves homogenizing the tissue in a sucrose buffer and performing differential centrifugation to isolate the nerve terminal fraction.
-
Uptake Assay: Incubate the prepared synaptosomes with a radiolabeled or fluorescent substrate (e.g., ³H-dopamine or ³H-norepinephrine).
-
Inhibition Measurement: Perform the incubation in the presence of varying concentrations of this compound (or its metabolites) to determine the half-maximal inhibitory concentration (IC50). Nisoxetine and vanoxerine can be used as positive controls for NET and DAT inhibition, respectively.[24]
-
Detection: Measure the amount of substrate taken up by the synaptosomes using a scintillation counter (for radiolabels) or a fluorescence plate reader.[23][25]
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound at the synaptic level.
Caption: this compound blocks DAT and NET, increasing synaptic DA and NE.
Data Presentation and Analysis
All quantitative data, including daily body weights, food intake, and locomotor activity, should be summarized in tables and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. Results should be presented as mean ± standard error of the mean (SEM). A p-value of <0.05 is typically considered statistically significant.
References
- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Articles [globalrx.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Ethical Principles for Using Laboratory Rat in Scientific Researches - Ethics in Science and Technology [ethicsjournal.ir]
- 9. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 10. Ethical to using rats in the scientific researches - MedCrave online [medcraveonline.com]
- 11. services.anu.edu.au [services.anu.edu.au]
- 12. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate measurement of body weight and food intake in environmentally enriched male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The efficacy of the appetite suppressant, this compound, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Body weight and feed consumption: Significance and symbolism [wisdomlib.org]
- 18. 67.20.83.195 [67.20.83.195]
- 19. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 20. Anesthesia in Rats | Animals in Science [queensu.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Dopamine antagonism inhibits anorectic behavior in an animal model for anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 24. mdpi.com [mdpi.com]
- 25. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Diethylpropion in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion is a sympathomimetic amine belonging to the phenethylamine, amphetamine, and cathinone classes, utilized as a short-term adjunct in the management of exogenous obesity.[1][2] Its therapeutic effect is primarily attributed to its action as an appetite suppressant.[3][4] The mechanism of action involves the central nervous system (CNS), where its active metabolites, such as ethcathinone, inhibit the reuptake of the catecholamines norepinephrine and dopamine.[3] This elevation in synaptic neurotransmitter levels is believed to suppress hunger signals and modulate metabolic processes, potentially involving leptin and neuropeptide Y pathways.[3][5]
These application notes provide a summary of quantitative data from preclinical dose-response studies of this compound and offer detailed protocols for evaluating its anorectic, psychostimulant, and anxiogenic potential in rodent models.
Data Presentation: Dose-Response Effects of this compound
The following tables summarize the quantitative effects of this compound across various preclinical models, focusing on anorectic and locomotor outcomes.
Table 1: Dose-Response Effects of this compound on Body Weight and Food Intake in Rats
| Animal Model | Dose (mg/kg, IP) | Duration | Key Findings | Reference(s) |
| Sprague-Dawley Rats | 10 | 14 days | No significant change in body weight compared to control. | [6] |
| Sprague-Dawley Rats | 20 | 36 days | Significant decrease in weight gain over the study period. | [7] |
| Sprague-Dawley Rats | 40 | 36 days | Significant decrease in weight gain over the study period. | [7] |
| Sprague-Dawley Rats | 20 | 7 days | Significant body weight reduction compared to saline treatment; effect more pronounced in female rats. | [8] |
Table 2: Dose-Response Effects of this compound on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg, IP) | Endpoint Measured | Outcome vs. Control | Reference(s) |
| Sprague-Dawley Rats | 10 | Spontaneous locomotor activity | ▲ Increased activity | [7] |
| Sprague-Dawley Rats | 20 | Spontaneous locomotor activity | ▼ Decreased activity | [7] |
| Sprague-Dawley Rats | 40 | Spontaneous locomotor activity | ▼ Decreased activity | [7] |
| Wistar Rats | 2.5 | Motor Activity | ▲ Increased activity | [9] |
| Wistar Rats | 5.0 | Motor Activity | ▲ Increased activity | [9] |
| Swiss Mice | 5.0 | Locomotor Activity | ▲ Increased activity | [10] |
| Sprague-Dawley Rats | 10, 20, 40 | Stereotypy | ▲ Induced pronounced head-weaving | [6] |
Note: Data on the dose-response effects of this compound on anxiety-like behavior in standardized tests like the Elevated Plus Maze or Open Field Test is limited in the reviewed literature. The protocols below are provided to guide the design of such experiments.
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
Experimental Workflow for Anorectic and Locomotor Assessment
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects in Rodents
Objective: To determine the dose-response effect of this compound on food intake and body weight in a preclinical rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Standard laboratory chow and water
-
Metabolic cages for individual housing
-
Calibrated digital scale (0.01g precision)
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Acclimation (7 days):
-
Individually house rats in metabolic cages to allow for accurate measurement of food intake and spillage.
-
Allow ad libitum access to standard chow and water.
-
Handle animals daily for 1-2 minutes to acclimate them to the experimenter and reduce handling stress.
-
Maintain a 12:12 hour light/dark cycle and controlled room temperature (21±2°C).
-
-
Baseline Measurement (3 days):
-
Continue ad libitum access to food and water.
-
At a consistent time each day (e.g., 1 hour before lights off), measure and record the body weight of each rat.
-
Measure and record 24-hour food and water consumption. Provide a pre-weighed amount of food and weigh the remaining food and any spillage the next day.
-
-
Randomization and Grouping:
-
Based on baseline body weight and food intake, randomize animals into treatment groups (n=8-10 per group).
-
Example groups: Vehicle (Saline), this compound (10 mg/kg), this compound (20 mg/kg), this compound (40 mg/kg).
-
-
Drug Administration and Measurement (14-36 days):
-
Prepare fresh solutions of this compound in saline daily.
-
Administer the assigned treatment via IP injection once daily, at the same time each day (typically at the beginning of the dark/active cycle).
-
Immediately following injection, provide a pre-weighed amount of food.
-
Continue to measure body weight, food intake, and water intake every 24 hours for the duration of the study.
-
-
Data Analysis:
-
Calculate the cumulative change in body weight from baseline for each animal.
-
Calculate the average daily food and water intake for each group.
-
Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare treatment groups over time.
-
Protocol 2: Assessment of Locomotor Activity (Open Field Test)
Objective: To evaluate the dose-response effects of this compound on spontaneous locomotor activity, exploratory behavior, and stereotypy.
Materials:
-
Open Field apparatus (e.g., 40x40x40 cm arena for rats), typically made of non-reflective, opaque material.
-
Video camera mounted above the arena.
-
Automated video tracking software (e.g., ANY-maze, EthoVision XT).
-
Cleaning solution (e.g., 70% ethanol).
-
Animals, drug, and injection supplies as described in Protocol 1.
Procedure:
-
Habituation:
-
Transport animals to the testing room at least 60 minutes before the test begins to acclimate them to the environment. Maintain low light and quiet conditions.
-
-
Drug Administration:
-
Administer the assigned treatment (Vehicle or this compound dose) via IP injection.
-
Return the animal to its home cage for a pre-determined absorption period (e.g., 30 minutes).
-
-
Open Field Test (15-30 minutes duration):
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
The experimenter should leave the room or remain out of sight of the animal.
-
Allow the animal to explore the arena freely for the test duration.
-
-
Data Collection and Analysis:
-
Using the tracking software, quantify the following parameters:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Time Spent in Center Zone (s): The arena is typically divided into a central and a peripheral zone. More time in the center can indicate reduced anxiety-like behavior.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Stereotypy Count/Duration: Measure of repetitive, invariant behaviors (e.g., head-weaving, circling), which can be indicative of psychostimulant effects. This may require manual scoring or specialized software modules.
-
-
After each trial, remove the animal and thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
-
Statistical Analysis:
-
Compare the different dose groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) for each parameter.
-
Protocol 3: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Objective: To assess the potential anxiogenic or anxiolytic effects of this compound using the Elevated Plus Maze (EPM) test.
Materials:
-
Elevated Plus Maze apparatus: A plus-shaped maze elevated off the ground (e.g., 50 cm) with two "open" arms and two "closed" arms (with high walls).
-
Video camera and tracking software.
-
Cleaning solution (70% ethanol).
-
Animals, drug, and injection supplies as described in Protocol 1.
Procedure:
-
Habituation:
-
Acclimate animals to the testing room for at least 60 minutes prior to the test under dim, consistent lighting.
-
-
Drug Administration:
-
Administer the assigned treatment (Vehicle or this compound dose) via IP injection.
-
Return the animal to its home cage for the absorption period (e.g., 30 minutes).
-
-
Elevated Plus Maze Test (5 minutes duration):
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Start the video recording and tracking software immediately.
-
Allow the animal to freely explore the maze for a single 5-minute session.
-
-
Data Collection and Analysis:
-
The primary measures of anxiety-like behavior are:
-
Time Spent in Open Arms (s): Anxiolytic compounds typically increase the time spent in the open arms.
-
Percentage of Open Arm Entries: (Number of open arm entries / Total number of arm entries) x 100.
-
-
Locomotor activity can be assessed by:
-
Total Number of Arm Entries: A measure of general activity.
-
-
Clean the maze thoroughly with 70% ethanol between each animal.
-
-
Statistical Analysis:
-
Use a one-way ANOVA or Kruskal-Wallis test (if data is not normally distributed) to compare the dose groups on the key parameters. A significant increase in open arm time/entries suggests anxiolytic effects, while a significant decrease suggests anxiogenic effects.
-
References
- 1. drugs.com [drugs.com]
- 2. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Conditioned place preferences, conditioned locomotion, and behavioral sensitization occur in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex-specific effects of appetite suppressants on stereotypy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound produces psychostimulant and reward effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application of Diethylpropion in Long-Term Obesity Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylpropion in long-term obesity research, including its mechanism of action, clinical efficacy, and safety profile. Detailed protocols for conducting a long-term clinical trial are provided to guide researchers in this field.
Introduction
This compound is a sympathomimetic amine with anorectic effects, indicated for the short-term management of exogenous obesity. However, its potential for long-term use has been a subject of research, given the chronic nature of obesity. This compound's primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake in the central nervous system, leading to increased satiety and reduced appetite[1][2][3]. Its active metabolite, ethcathinone, is primarily responsible for its effects on catecholamine transporters[1][4].
Mechanism of Action: Signaling Pathway
This compound and its metabolites increase the concentration of dopamine and norepinephrine in the synaptic cleft by blocking their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuron. This enhanced catecholaminergic signaling in key brain regions, such as the hypothalamus, is thought to suppress hunger signals and promote a feeling of fullness.
Efficacy in Long-Term Obesity Research
A key study evaluating the long-term efficacy and safety of this compound was a randomized, double-blind, placebo-controlled trial conducted over one year. The results from this study are summarized below.
Table 1: Efficacy of this compound in a 12-Month Study
| Parameter | This compound Group | Placebo Group | p-value |
| Weight Loss at 6 Months (%) | 9.8% | 3.2% | <0.0001 |
| Weight Loss at 12 Months (%) | 10.6% | N/A* | - |
| Participants achieving ≥5% weight loss at 6 months | 67.6% | 25.0% | 0.0005 |
| Participants achieving ≥10% weight loss at 6 months | 51.3% | 3.13% | <0.0001 |
*Note: After 6 months, all participants in the placebo group were switched to this compound in an open-label extension.
Safety Profile in Long-Term Use
The long-term safety of this compound requires careful monitoring due to its stimulant properties. The aforementioned one-year study provides valuable insights into its safety profile.
Table 2: Adverse Events in a 12-Month this compound Study
| Adverse Event | This compound Group | Placebo Group |
| Dry Mouth | Most Frequent | Less Frequent |
| Insomnia | Most Frequent | Less Frequent |
| Blood Pressure | No significant difference | No significant difference |
| Pulse Rate | No significant difference | No significant difference |
| ECG Changes | No significant difference | No significant difference |
| Psychiatric Evaluation | No significant difference | No significant difference |
Experimental Protocols for a Long-Term Clinical Trial
The following protocols are based on methodologies from long-term obesity research and are designed for a 12-month, randomized, double-blind, placebo-controlled trial of this compound.
Participant Screening and Enrollment
-
Inclusion Criteria:
-
Age 18-65 years.
-
Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia).
-
Stable weight for at least 3 months prior to screening.
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
History of cardiovascular disease (e.g., arrhythmias, coronary artery disease).
-
Uncontrolled hypertension.
-
History of psychiatric disorders (e.g., psychosis, severe anxiety, or depression).
-
Use of other weight loss medications within the last 3 months.
-
Pregnancy or lactation.
-
Known hypersensitivity to sympathomimetic amines.
-
Study Design and Randomization
-
Design: A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Eligible participants will be randomized in a 1:1 ratio to receive either this compound (e.g., 75 mg controlled-release once daily) or a matching placebo.
Efficacy and Safety Monitoring
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline | Month 1-11 (Monthly) | Month 3, 6, 9 | Month 6, 12 | End of Study |
| Informed Consent | X | |||||
| Medical History | X | |||||
| Physical Examination | X | X | X | |||
| Body Weight & BMI | X | X | X | X | ||
| Vital Signs (BP, HR) | X | X | X | X | ||
| 12-lead ECG | X | X | X | X | ||
| Echocardiography | X | X | X | |||
| Blood Chemistry | X | X | X | X | ||
| Psychiatric Evaluation | X | X | X | X | ||
| Appetite VAS | X | X | X | |||
| Adverse Event Monitoring | X | X | X |
Detailed Protocol for Cardiovascular Safety Monitoring
-
Frequency: At screening, baseline, every month (vitals), and at months 6 and 12 (ECG and echocardiogram).
-
Procedure:
-
Blood Pressure and Heart Rate: Measured after 5 minutes of rest in a seated position. Three readings should be taken and the average recorded.
-
12-lead ECG: Standard 12-lead ECG to be performed and reviewed by a qualified cardiologist for any abnormalities, with special attention to QT interval.
-
Echocardiography: To assess for any structural heart changes or valvular abnormalities.
-
-
Actionable Thresholds:
-
Persistent increase in systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg.
-
Heart rate consistently >100 bpm.
-
Development of any clinically significant arrhythmia or ECG abnormality.
-
Any evidence of new or worsening valvular heart disease on echocardiogram.
-
Detailed Protocol for Psychiatric Safety Monitoring
-
Frequency: At screening, baseline, and at months 3, 6, 9, and 12.
-
Procedure:
-
Administration of standardized psychiatric rating scales such as the Hamilton Rating Scales for Depression (HAM-D) and Anxiety (HAM-A).
-
A semi-structured interview by a trained psychiatrist or psychologist to assess for symptoms of anxiety, depression, insomnia, agitation, and any unusual changes in mood or behavior.
-
-
Actionable Thresholds:
-
Significant increase in scores on the HAM-D or HAM-A.
-
Emergence of suicidal ideation or behavior.
-
Development of psychotic symptoms.
-
Severe insomnia or agitation that impacts daily functioning.
-
Detailed Protocol for Appetite and Satiety Assessment using Visual Analog Scales (VAS)
-
Frequency: At baseline and every monthly visit.
-
Procedure:
-
Participants will be asked to complete a 100-mm VAS before their main meal of the day.
-
The VAS will consist of questions assessing:
-
"How hungry do you feel right now?" (Anchors: Not at all hungry - Extremely hungry)
-
"How full do you feel right now?" (Anchors: Not at all full - Extremely full)
-
"How strong is your desire to eat right now?" (Anchors: Very weak - Very strong)
-
"How much do you think you could eat right now?" (Anchors: Nothing at all - A very large amount)
-
-
-
Data Analysis: The distance from the left anchor to the participant's mark is measured in millimeters to provide a quantitative score for each question.
Logical Relationships in this compound Research
Conclusion
The long-term application of this compound in obesity research demonstrates a potential for sustained and clinically significant weight loss. However, its use necessitates rigorous monitoring of cardiovascular and psychiatric safety. The protocols outlined in these application notes provide a framework for conducting robust long-term clinical trials to further elucidate the benefit-risk profile of this compound in the chronic management of obesity. Researchers and drug development professionals should adhere to these detailed methodologies to ensure patient safety and the generation of high-quality data.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and neurotoxicological actions mediated by bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Appetite Suppression Mechanisms Using Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion is a sympathomimetic amine used for the short-term management of obesity. Its primary mechanism of action involves the modulation of catecholaminergic neurotransmission in the central nervous system, leading to a reduction in appetite.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study the mechanisms of appetite suppression. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into its pharmacological effects.
Mechanism of Action
This compound is a prodrug that is metabolized to the active compound ethcathinone.[1][2] Ethcathinone acts as a norepinephrine and dopamine reuptake inhibitor and releasing agent, thereby increasing the synaptic concentrations of these neurotransmitters in brain regions associated with appetite regulation, such as the hypothalamus.[1][3] The elevated levels of norepinephrine and dopamine are believed to suppress appetite by modulating the activity of key hypothalamic neuronal populations, including pro-opiomelanocortin (POMC) and agouti-related peptide/neuropeptide Y (AgRP/NPY) neurons.[4][5][6]
Quantitative Data
The following tables summarize the in vitro and in vivo quantitative data for this compound and its active metabolite, ethcathinone.
Table 1: In Vitro Activity of Ethcathinone at Monoamine Transporters
| Transporter | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 99 | [3] |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 1014 | [3] |
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | 2118 | [3] |
Table 2: In Vivo Efficacy of this compound on Weight Loss in Clinical and Preclinical Studies
| Study Population | Dosage | Duration | Outcome | Reference |
| Obese Adults | 50 mg BID | 6 months | 9.8% average weight loss (vs. 3.2% for placebo) | [7] |
| Obese Adults | 75 mg/day | 12 weeks | Average weight loss of 5.7 kg | [8] |
| Rats | 10, 20, 40 mg/kg | 7 days | Dose-dependent decrease in food intake and body weight | [9] |
| Rats | 20 mg/kg | 7 days | Significant reduction in total food intake |
Signaling Pathway
The appetite-suppressing effects of this compound are mediated by the increased activity of norepinephrine and dopamine in the arcuate nucleus of the hypothalamus. This leads to the stimulation of anorexigenic POMC neurons and the inhibition of orexigenic AgRP/NPY neurons, resulting in a net decrease in hunger signals.
Figure 1: Proposed signaling pathway for this compound-induced appetite suppression.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine and Norepinephrine Release
This protocol describes the measurement of extracellular dopamine and norepinephrine levels in the rat hypothalamus following this compound administration.
Experimental Workflow
Figure 2: Workflow for in vivo microdialysis experiment.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
This compound hydrochloride
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the arcuate nucleus of the hypothalamus. Allow for a 5-7 day recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. After a 1-2 hour stabilization period, collect baseline dialysate samples every 20 minutes for at least one hour.
-
This compound Administration: Administer this compound (e.g., 10, 20, or 40 mg/kg, i.p.).
-
Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.
-
Data Analysis: Express the results as a percentage change from baseline levels.
Protocol 2: Radioligand Binding Assay for Transporter Affinity
This protocol is for determining the binding affinity of ethcathinone to the dopamine transporter (DAT) and norepinephrine transporter (NET) using a competitive radioligand binding assay.
Experimental Workflow
Figure 3: Workflow for radioligand binding assay.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT or NET
-
Radioligand for DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine)
-
Ethcathinone hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target transporter.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (at or below its Kd), and varying concentrations of ethcathinone.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a filter mat using a vacuum harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for ethcathinone by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Rodent Model of Appetite Suppression
This protocol describes a method for assessing the anorectic effects of this compound in rats by measuring food intake.
Procedure:
-
Animal Acclimation: Individually house male Wistar rats and acclimate them to the housing conditions and a standard chow diet for at least one week.
-
Baseline Food Intake: Measure daily food intake for 3-5 days to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle control at a consistent time each day.
-
Food Intake Measurement: Measure food intake at several time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the food intake in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent anorectic effect.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the intricate neural mechanisms underlying appetite control. The protocols outlined in these application notes provide a framework for researchers to explore its effects on catecholaminergic systems and hypothalamic feeding circuits. Further studies utilizing these methods can contribute to a deeper understanding of appetite regulation and the development of novel anti-obesity therapeutics.
References
- 1. [Noradrenaline role in regulation of dopamine-producing neurons in rat arcuate nucleus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolesion of norepinephrine and epinephrine afferents to medial hypothalamus alters basal and 2-deoxy-D-glucose-induced neuropeptide Y and agouti gene-related protein messenger ribonucleic acid expression in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of the appetite suppressant, this compound, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin | eLife [elifesciences.org]
- 5. Dopamine/Tyrosine Hydroxylase Neurons of the Hypothalamic Arcuate Nucleus Release GABA, Communicate with Dopaminergic and Other Arcuate Neurons, and Respond to Dynorphin, Met-Enkephalin, and Oxytocin | Journal of Neuroscience [jneurosci.org]
- 6. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex-specific effects of appetite suppressants on stereotypy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials Involving Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting clinical trials to evaluate the efficacy and safety of Diethylpropion for weight management. The protocols outlined below are intended to serve as a guide and should be adapted to specific study objectives and regulatory requirements.
Introduction and Background
This compound is a sympathomimetic amine, structurally related to amphetamine, that is used as a short-term adjunct in the management of exogenous obesity.[1] Its primary mechanism of action involves the stimulation of the central nervous system to suppress appetite.[1][2] this compound and its active metabolites act as substrates for norepinephrine transporters and uptake inhibitors at dopamine transporters, leading to increased levels of these catecholamines in the synaptic cleft.[2][3] This increase in catecholamine signaling is believed to suppress hunger signals in the central nervous system.[3] Additionally, amphetamine-like drugs may modulate levels of leptin and neuropeptide Y, which are key peptides in regulating satiety, energy expenditure, and fat storage.[3]
Clinical trials are essential to further elucidate the efficacy, safety, and optimal use of this compound. A well-designed clinical trial will employ a randomized, double-blind, placebo-controlled design to minimize bias.[3]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's anorectic effect is multifaceted, primarily involving the modulation of key neurotransmitters and neuropeptides that regulate appetite and energy balance.
References
- 1. Reproducibility, power and validity of visual analogue scales in assessment of appetite sensations in single test meal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: High-Performance Liquid Chromatographic Assay for Diethylpropion Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpropion hydrochloride is a sympathomimetic amine used as an anorectic agent in the management of obesity. Its structural similarity to amphetamines necessitates accurate and reliable analytical methods for its quantification in pharmaceutical formulations to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note provides a detailed protocol for the determination of this compound hydrochloride in tablet dosage forms using a reversed-phase HPLC method. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound hydrochloride from its potential degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of this compound hydrochloride is determined by comparing the peak area of the analyte in the sample solution to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard (USP grade or equivalent)
-
This compound Hydrochloride Tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Deionized or HPLC-grade Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.3.1. Buffer Preparation (0.05 M Potassium Phosphate, pH 3.0)
-
Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.
3.3.2. Mobile Phase Preparation
-
Mix 400 mL of acetonitrile with 600 mL of the prepared 0.05 M potassium phosphate buffer (pH 3.0).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.3.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3.3.4. Standard Working Solutions
Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 µg/mL).
3.3.5. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 this compound hydrochloride tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound hydrochloride and transfer it to a 250 mL volumetric flask.
-
Add approximately 150 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The final concentration of the sample solution will be approximately 100 µg/mL. Further dilutions may be necessary to bring the concentration within the calibration range.
Method Validation (Illustrative Data)
The following tables summarize the typical validation parameters for a this compound hydrochloride HPLC assay, established in accordance with ICH guidelines. Please note that this data is illustrative and should be verified by the end-user.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 60 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 99.5 | 0.8 |
| 20 | 100.2 | 0.6 |
| 40 | 99.8 | 0.7 |
Table 4: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day, n=6) | 20 | 0.7 |
| Intermediate Precision (Inter-day, n=6) | 20 | 1.1 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow and Data Analysis
The following diagram illustrates the experimental workflow for the HPLC assay of this compound hydrochloride.
Caption: Experimental workflow for the HPLC assay of this compound hydrochloride.
System Suitability
Before sample analysis, inject the standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable for use if the acceptance criteria in Table 1 are met.
Calibration Curve
Inject the standard working solutions in increasing order of concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the calibration curve and correlation coefficient.
Sample Analysis
Inject the prepared sample solution in duplicate.
Calculation
The concentration of this compound hydrochloride in the sample solution can be calculated from the linear regression equation of the calibration curve.
The amount of this compound hydrochloride per tablet can be calculated using the following formula:
Amount (mg/tablet) = (C × D × A) / W
Where:
-
C is the concentration of this compound hydrochloride in the sample solution (µg/mL) obtained from the calibration curve.
-
D is the dilution factor.
-
A is the average weight of the tablets.
-
W is the weight of the powdered tablets taken for analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust protocol for the quantitative determination of this compound hydrochloride in tablet formulations. The method is specific, accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound hydrochloride. It is recommended that each laboratory validates the method according to its own internal standard operating procedures and regulatory requirements.
Troubleshooting & Optimization
Technical Support Center: Diethylpropion Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying the degradation products of Diethylpropion. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of known degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound identified in stability studies are 1-phenyl-1,2-propanedione and diethylamine.[1] Under certain conditions, particularly in the presence of specific excipients like carboxymethylcellulose, benzoic acid has also been reported as a degradation product.
Q2: What is the main pathway for this compound degradation?
A2: The main degradation pathway for this compound is hydrolysis. The rate of hydrolytic decomposition is significantly influenced by pH, with a rapid increase in degradation observed at a pH above 3.5.[2]
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound from its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile degradation products like diethylamine.
Q4: Are there any specific storage conditions recommended to minimize this compound degradation?
A4: To minimize degradation, this compound and its formulations should be stored in a dry environment. Given its susceptibility to hydrolysis, exposure to moisture and high pH conditions should be avoided. The stability is greater at a pH of 3.5 or below.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor separation of this compound and 1-phenyl-1,2-propanedione peaks in HPLC. | Inadequate mobile phase composition or column chemistry. | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Experiment with different pH values for the aqueous phase. Consider using a different column with a different stationary phase (e.g., C8 instead of C18). |
| Inconsistent retention times. | Fluctuations in column temperature, mobile phase composition, or flow rate. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Regularly check the HPLC pump for consistent flow rate delivery. |
| Low recovery of this compound. | Degradation during sample preparation or analysis. Adsorption to sample vials or instrument components. | Prepare samples in a diluent with a slightly acidic pH to improve stability. Use silanized glass vials to prevent adsorption. Ensure the analytical method is validated for accuracy. |
| Ghost peaks or baseline noise. | Contaminated mobile phase, column, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the column with a strong solvent to remove contaminants. Filter all samples before injection. |
| Difficulty in detecting diethylamine. | Diethylamine is highly volatile and may not be retained well on a standard reversed-phase HPLC column. It also lacks a strong UV chromophore. | Use a specialized analytical technique such as GC-MS for volatile amine analysis. Alternatively, derivatization of diethylamine with a UV-active agent can be performed prior to HPLC analysis. |
Summary of this compound Degradation Products
While specific quantitative data from forced degradation studies is not consistently available in a consolidated format in the public literature, the following table summarizes the key degradation products and the conditions under which they are formed. The extent of degradation is generally reported to be significant under basic and oxidative conditions.
| Degradation Condition | Identified Degradation Products | Notes |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | 1-phenyl-1,2-propanedione, Diethylamine | Degradation is generally slow at low pH (≤3.5). |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | 1-phenyl-1,2-propanedione, Diethylamine | Degradation is rapid at pH values above 3.5. |
| Oxidative (e.g., 3% H₂O₂) | 1-phenyl-1,2-propanedione, Diethylamine | Susceptible to oxidative degradation. |
| Thermal (e.g., 60°C) | 1-phenyl-1,2-propanedione, Diethylamine | Degradation can be accelerated by heat. |
| Photolytic (UV/Vis light) | Information not readily available | Specific photostability data is limited in the reviewed literature. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and 1-phenyl-1,2-propanedione
This protocol describes a general HPLC method for the separation and quantification of this compound and its primary degradation product, 1-phenyl-1,2-propanedione. Method validation and optimization are recommended for specific laboratory conditions and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound Hydrochloride Reference Standard
-
1-phenyl-1,2-propanedione Reference Standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride and 1-phenyl-1,2-propanedione reference standards in the mobile phase to prepare a stock solution. Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Sample Solution: For drug product analysis, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, and dissolve it in the mobile phase. Sonicate for 15 minutes and then filter through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study Protocol:
-
Acid Degradation: Dissolve the this compound sample in 0.1 N HCl and heat at 60°C for a specified period. Neutralize the solution before injection.
-
Base Degradation: Dissolve the this compound sample in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the this compound sample in 3% hydrogen peroxide and keep at room temperature for a specified period before injection.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase before injection.
-
Visualizations
Caption: Degradation Pathway of this compound.
Caption: Experimental Workflow for this compound Degradation Analysis.
References
- 1. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on hydrolytic decomposition of this compound hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing interference in spectrophotometric analysis of Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the spectrophotometric analysis of Diethylpropion.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectrophotometric analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Inaccurate or Inconsistent Readings
Question: My absorbance readings for this compound are fluctuating and not reproducible. What could be the cause?
Answer: Inconsistent absorbance readings can stem from several factors related to instrument stability, sample preparation, and the presence of interferents.
Troubleshooting Steps:
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time, typically at least 20-30 minutes, to achieve a stable output.[1]
-
Cuvette Handling: Use clean, scratch-free quartz cuvettes for UV measurements.[2] Wipe the cuvette with a lint-free cloth before each measurement to remove fingerprints and smudges. Ensure consistent placement of the cuvette in the holder.
-
Solvent Blank: Always use a solvent blank to zero the instrument before measuring your sample. The blank should be the same solvent used to dissolve the this compound standard and sample.
-
Sample Concentration: Ensure the concentration of this compound in your sample falls within the linear range of your calibration curve. Highly concentrated samples can lead to deviations from Beer's Law.[1]
-
Potential Interference: If the above steps do not resolve the issue, consider the possibility of interfering substances in your sample. Refer to the section on Common Interferents below.
Issue 2: Higher than Expected Absorbance Values
Question: The absorbance values for my this compound samples are consistently higher than expected, leading to an overestimation of the concentration. Why is this happening?
Answer: Higher than expected absorbance is often due to the presence of interfering substances that absorb at the same wavelength as this compound.
Potential Interferents and Solutions:
-
Degradation Products: this compound can degrade to form 1-phenyl-1,2-propanedione and diethylamine.[3] While diethylamine does not absorb significantly in the UV region, 1-phenyl-1,2-propanedione may exhibit absorbance that overlaps with this compound's spectrum, causing positive interference.[4][5]
-
Solution: Employ a method that is not susceptible to interference from degradation products, such as the charge-transfer complexation method with iodine. This method creates a new absorption band for the this compound-iodine complex at a different wavelength, avoiding the region where degradation products might absorb.[6][7]
-
-
Excipients: Certain excipients commonly used in tablet formulations can absorb UV radiation and interfere with the analysis.[8][9][10][11]
-
Solution: Prepare a placebo blank containing all excipients present in the formulation except for this compound. Use this placebo blank to zero the spectrophotometer. Alternatively, utilize the charge-transfer complexation method, which has been shown to be effective in the presence of common excipients like thiamine hydrochloride, pyridoxine hydrochloride, nicotinamide, and riboflavin.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound and how do they interfere with spectrophotometric analysis?
A1: The primary degradation products of this compound are 1-phenyl-1,2-propanedione and diethylamine.[3] Diethylamine is not expected to interfere as it does not absorb light in the UV region.[4][5] However, 1-phenyl-1,2-propanedione, an α-dicarbonyl compound, may absorb UV light and could potentially lead to spectral overlap with this compound, resulting in artificially high absorbance readings.[12]
Q2: How can I avoid interference from excipients in my this compound tablet analysis?
A2: Several strategies can be employed to mitigate interference from excipients:
-
Placebo Blank: The most straightforward approach is to prepare a solution containing all the excipients in the same concentration as the sample, but without the active pharmaceutical ingredient (API), this compound. This "placebo blank" is then used to zero the spectrophotometer, effectively subtracting the absorbance contribution of the excipients.[8]
-
Extraction: A liquid-liquid extraction can be performed to separate the this compound from interfering excipients.
-
Derivative Spectrophotometry: First or second-derivative spectrophotometry can sometimes be used to resolve the spectra of the API and interfering excipients.[8]
-
Charge-Transfer Complexation: As detailed in the experimental protocol below, forming a charge-transfer complex between this compound and iodine shifts the absorbance to a longer wavelength, where excipients are less likely to interfere.[6][7]
Q3: What is the principle behind the charge-transfer complexation method with iodine for this compound analysis?
A3: This method is based on the interaction between this compound, which can act as an electron donor (due to the lone pair of electrons on the nitrogen atom), and iodine, which acts as an electron acceptor. This interaction forms a charge-transfer complex that exhibits a new, distinct absorption band in the UV-Vis spectrum, typically at a longer wavelength than either this compound or iodine alone.[13][14][15][16] By measuring the absorbance of this new band, the concentration of this compound can be determined without interference from substances that do not form such a complex with iodine.[6][7]
Experimental Protocols
Spectrophotometric Determination of this compound Hydrochloride via Charge-Transfer Complexation with Iodine
This method is designed to be selective for this compound in the presence of its degradation products and common tablet excipients.[6][7]
Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
Iodine (reagent grade)
-
1,2-Dichloroethane (spectrophotometric grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Iodine Solution (1 x 10⁻³ M): Dissolve 25.4 mg of iodine in 100 mL of 1,2-dichloroethane.
-
Preparation of Standard this compound Solutions:
-
Prepare a stock solution of this compound Hydrochloride in 1,2-dichloroethane.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.2 to 2.4 µg/mL.
-
-
Complex Formation:
-
To 5 mL of each working standard solution, add 5 mL of the 1 x 10⁻³ M iodine solution.
-
Mix well and allow the reaction to proceed at room temperature. The original publication suggests immediate measurement after mixing.[6]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solutions at 295 nm against a reagent blank (prepared by mixing 5 mL of 1,2-dichloroethane with 5 mL of the iodine solution).
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the this compound standards.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample (e.g., from powdered tablets) in 1,2-dichloroethane to obtain a concentration within the calibration range.
-
Follow steps 3 and 4 for the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation
Table 1: Potential Interferents in Spectrophotometric Analysis of this compound and Mitigation Strategies
| Interferent Category | Specific Examples | Potential Impact on Analysis | Recommended Mitigation Strategy |
| Degradation Products | 1-phenyl-1,2-propanedione, Diethylamine | Spectral overlap leading to artificially high absorbance readings.[3] | Use of the charge-transfer complexation method with iodine.[6][7] |
| Excipients | Thiamine hydrochloride, Pyridoxine hydrochloride, Nicotinamide, Riboflavin, Coloring agents, Binders | Absorbance in the UV region causing positive interference.[8][9][10][11] | Preparation and use of a placebo blank; Charge-transfer complexation method.[6][7][8] |
| Solvents | Solvents with UV cutoff at or near the analytical wavelength | High background absorbance, reduced sensitivity. | Select a solvent with a low UV cutoff, such as 1,2-dichloroethane for the charge-transfer complex method. |
Visualizations
Caption: Workflow for the spectrophotometric analysis of this compound.
Caption: Comparison of analytical pathways for this compound analysis.
References
- 1. ossila.com [ossila.com]
- 2. biocompare.com [biocompare.com]
- 3. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Spectroscopic analysis of charge transfer complex formation between neuroleptics and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iiste.org [iiste.org]
Technical Support Center: Enhancing Diethylpropion Efficacy through Dietary Restriction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for preclinical studies investigating the synergistic effects of diethylpropion and dietary restriction on weight management.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sympathomimetic amine that acts as an appetite suppressant. Its primary mechanism involves stimulating the central nervous system, specifically by increasing the release and inhibiting the reuptake of norepinephrine and dopamine in the brain.[1][2] This heightened catecholaminergic signaling in key hypothalamic regions involved in appetite regulation leads to a reduction in hunger and an increase in satiety.[2][3][4]
Q2: How does dietary restriction enhance the efficacy of this compound?
A2: Dietary restriction, particularly a low-calorie or high-fat restricted diet, works synergistically with this compound to promote greater weight loss than either intervention alone.[2][5] this compound suppresses appetite, making it easier to adhere to a calorie-restricted diet.[6] The combination of reduced caloric intake and the metabolic effects of this compound leads to more significant and sustained weight loss.[2][7]
Q3: What are the expected quantitative outcomes of combining this compound with a low-calorie diet?
A3: Clinical studies have consistently demonstrated that the combination of this compound and a hypocaloric diet results in statistically significant weight loss compared to placebo with diet alone.[8][9][10] Patients can expect to lose a significant percentage of their initial body weight over several weeks to months.[2][7] For instance, one study reported an average weight loss of 9.8% of initial body weight after 6 months in the this compound group, compared to 3.2% in the placebo group, both on a hypocaloric diet.[8][9] Another study observed a weight reduction of up to 9.5 kg (10% of initial body weight) after 84 days of treatment with this compound and dietary intervention.[2][7]
Q4: What are the common side effects observed in preclinical studies with this compound?
A4: In rodent models, this compound administration can lead to central nervous system stimulation, which may manifest as increased locomotor activity and stereotyped behaviors, such as repetitive head-weaving.[3][4][11] Other potential side effects can include changes in heart rate and blood pressure. It is crucial to monitor animals closely for any signs of distress.
Q5: What is the legal and ethical classification of this compound?
A5: this compound is classified as a Schedule IV controlled substance due to its potential for abuse and dependence, although it has a lower abuse potential than other stimulants like amphetamines.[12] All research involving this compound must be conducted in compliance with relevant regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in food intake and body weight among animals in the same group. | - Individual differences in response to this compound.- Social housing stress affecting feeding behavior.- Inaccurate measurement of food intake due to spillage. | - Increase sample size to account for individual variability.- House animals individually during feeding studies to accurately measure consumption.- Use specialized feeders that minimize food spillage. |
| Animals exhibit excessive stereotyped behavior (e.g., repetitive head-weaving, gnawing). | - Dose of this compound may be too high, leading to overstimulation of the central nervous system.[3][4][11] | - Reduce the dosage of this compound to the lowest effective dose.- Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects.- Ensure the experimental environment is not overly stimulating. |
| Unexpected mortality in the experimental group. | - Cardiovascular side effects of this compound, especially at higher doses.- Dehydration due to reduced water intake.- Severe stress from a combination of drug administration and dietary restriction. | - Monitor cardiovascular parameters (heart rate, blood pressure) if possible.- Ensure ad libitum access to water and monitor for signs of dehydration.- Gradually introduce dietary restriction to allow for acclimatization.- Consult with a veterinarian to rule out other health issues. |
| Lack of significant weight loss in the this compound + dietary restriction group compared to the dietary restriction alone group. | - Insufficient dose of this compound.- Development of tolerance to the anorectic effects of the drug.- The dietary restriction protocol is already maximally effective, leaving little room for the drug to show an additional effect. | - Verify the correct dosage and administration of this compound.- Consider a washout period if tolerance is suspected in a long-term study.- Ensure the level of dietary restriction is not so severe that it masks the drug's effect. A moderate restriction may be more suitable for observing synergy. |
| Difficulty in performing glucose tolerance tests (GTT) due to animal stress. | - Improper handling and restraint techniques.- Repeated blood sampling causing distress. | - Acclimatize animals to handling and restraint procedures prior to the GTT.- Use a minimally invasive blood sampling technique, such as from the tail vein.- Ensure personnel are well-trained in the GTT procedure.[1][15][16][17][18] |
Data Presentation
Table 1: Summary of Clinical Studies on this compound and Dietary Restriction
| Study | Duration | This compound Dose | Dietary Regimen | Mean Weight Loss (this compound Group) | Mean Weight Loss (Placebo Group) | Key Findings |
| Cercato et al. (2009)[8][9] | 6 months | 50 mg BID | Hypocaloric diet | 9.8% of initial body weight | 3.2% of initial body weight | This compound plus diet produced sustained and clinically significant weight loss. |
| Nugraha et al. (2024)[2][7][19][20] | 84 days | 25 mg TID | 800-1200 kcal/day | 9.5 kg (10% of initial body weight) | N/A (retrospective study) | Combination therapy resulted in significant fat loss and preserved muscle mass. |
| Parsons Jr. (1981)[10][21] | 12 weeks | Controlled-release | Low-calorie diet and exercise | 15.9 lbs | 10.0 lbs | This compound is an effective adjunct to caloric restriction. |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Rodent Model
Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male Wistar rats or C57BL/6J mice (8 weeks old)
-
Standard chow diet (e.g., 10-15% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat, typically lard-based)
-
Animal caging with appropriate enrichment
-
Weighing scale
Methodology:
-
Acclimatization: Upon arrival, house animals in a temperature and light-controlled environment (12:12 hour light-dark cycle) with ad libitum access to standard chow and water for at least one week.
-
Baseline Measurements: Record the initial body weight of each animal.
-
Dietary Intervention: Randomly assign animals to either the control group (standard chow) or the DIO group (HFD).
-
Monitoring:
-
Measure body weight and food intake weekly for 8-12 weeks.
-
Observe animals for any signs of distress or illness.
-
-
Outcome Assessment: After the induction period, animals in the HFD group should exhibit a significantly higher body weight and adiposity compared to the control group, making them suitable for subsequent experiments with this compound and dietary restriction.
Protocol 2: Enhancing this compound Efficacy with Caloric Restriction in DIO Rodents
Objective: To evaluate the synergistic effect of this compound and caloric restriction on weight loss, body composition, and metabolic parameters in diet-induced obese rodents.
Materials:
-
Diet-induced obese (DIO) rodents (from Protocol 1)
-
Standard chow
-
This compound hydrochloride
-
Vehicle for this compound (e.g., sterile saline)
-
Equipment for body composition analysis (e.g., DEXA scanner)
-
Glucometer and test strips
-
Insulin ELISA kit
Methodology:
-
Animal Groups: Randomly assign DIO animals to one of the following four groups (n=8-10 per group):
-
Group 1: Vehicle + Ad libitum standard chow
-
Group 2: Vehicle + Caloric Restriction (e.g., 70% of the ad libitum intake of Group 1)
-
Group 3: this compound + Ad libitum standard chow
-
Group 4: this compound + Caloric Restriction
-
-
Drug Administration:
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle once daily, at the beginning of the dark cycle (active period for rodents), for 4 weeks.[4]
-
-
Dietary Regimen:
-
Provide ad libitum or restricted diets as per the group assignments. For the caloric restriction groups, provide 70% of the average daily intake of the ad libitum control group from the previous day.
-
-
Monitoring and Measurements:
-
Record body weight and food intake daily.
-
Perform body composition analysis (fat mass, lean mass) at baseline and at the end of the study.
-
Conduct an oral glucose tolerance test (OGTT) at the end of the 4-week treatment period to assess glucose metabolism.
-
Measure fasting blood glucose and plasma insulin levels at the end of the study.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., two-way ANOVA) to determine the main effects of this compound and caloric restriction, as well as their interaction.
Visualizations
Caption: Experimental workflow for evaluating this compound and dietary restriction.
Caption: this compound's signaling pathway in appetite regulation.
References
- 1. mmpc.org [mmpc.org]
- 2. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex-specific effects of appetite suppressants on stereotypy in rats | PLOS One [journals.plos.org]
- 4. Sex-specific effects of appetite suppressants on stereotypy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of the appetite suppressant, this compound, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Appetite Regulation [e-dmj.org]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. op.mahidol.ac.th [op.mahidol.ac.th]
- 14. acuc.berkeley.edu [acuc.berkeley.edu]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 19. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Controlled-release this compound hydrochloride used in a program for weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethylpropion and Carboxymethylcellulose Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability challenges when formulating diethylpropion with carboxymethylcellulose (CMC).
Frequently Asked Questions (FAQs)
Q1: Is it advisable to use carboxymethylcellulose (CMC) as an excipient with this compound hydrochloride?
A1: Caution is strongly advised when formulating this compound hydrochloride with carboxymethylcellulose (CMC). Studies have shown that the combination can induce the decomposition of this compound.[1] Sodium carboxymethylcellulose, in particular, has been shown to cause significant degradation of the drug.[2] This interaction not only affects the stability of the active pharmaceutical ingredient (API) but can also drastically reduce its availability, potentially leading to poor bioavailability.[2]
Q2: What are the primary degradation products of this compound when formulated with CMC?
A2: When this compound hydrochloride is combined with carboxymethylcellulose, it decomposes into several principal products. These include 1-phenyl-1,2-propanedione, benzoic acid, and diethylamine, which may be present as hydrochloride and benzoate salts.[1][3]
Q3: What is the proposed mechanism for the degradation of this compound in the presence of CMC?
A3: The decomposition of this compound in the presence of CMC is attributed to a basic decomposition scheme of the this compound molecule itself, which is induced by the interaction with the cellulosic excipient.[1] While the precise catalytic mechanism is not fully elucidated in the provided literature, it is understood that the chemical environment created by the combination of these two substances facilitates the degradation process.
Q4: Are there alternative cellulosic excipients that are more compatible with this compound?
A4: Research suggests that methylcellulose is a more stable option compared to carboxymethylcellulose when formulated with this compound.[1] However, even with methylcellulose, some degradation has been observed, indicating a need for careful stability testing.[2] Other dietary fibers like wheat bran and wheat germ have also been shown to cause degradation of this compound.[1]
Q5: How does the interaction between this compound and CMC affect the final drug product?
A5: The interaction can lead to a significant loss of the active pharmaceutical ingredient (API), compromising the product's potency and shelf-life. Furthermore, the degradation can alter the physical and chemical properties of the formulation, potentially leading to issues like "dose dumping," where the drug is released too quickly from a sustained-release formulation.[4] A reduction in the in vitro availability of the drug has also been observed, which is a strong indicator of reduced bioavailability in vivo.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound in a new formulation. | Incompatibility with carboxymethylcellulose. | 1. Immediately cease use of the current formulation for stability studies. 2. Quantify the extent of degradation using a validated stability-indicating method like HPLC.[1][3] 3. Consider replacing carboxymethylcellulose with a more compatible excipient, such as methylcellulose, after conducting thorough compatibility studies.[1] |
| Poor in vitro dissolution and suspected low bioavailability. | Reduced availability of this compound due to interaction with cellulosic derivatives.[2] | 1. Perform comparative dissolution studies between the problematic formulation and a control formulation without the suspected excipient. 2. Reformulate using non-cellulosic excipients or a more inert cellulosic derivative like microcrystalline cellulose, ensuring to conduct full compatibility and stability testing. |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | Formation of degradation products from the this compound-CMC interaction. | 1. Identify the unknown peaks by comparing their retention times with known degradation products of this compound (1-phenyl-1,2-propanedione, benzoic acid, diethylamine).[1][3] 2. Employ analytical techniques such as LC-MS, GC-MS, NMR, and IR to confirm the identity of the degradation products.[3] |
| Inconsistent drug release from a sustained-release tablet formulation. | Alteration of the hydrophilic polymer matrix due to chemical interaction and processing conditions.[4] | 1. Evaluate the molecular integrity and quantity of the carboxymethylcellulose in the formulation using techniques like Gel Permeation Chromatography (GPC).[4] 2. Investigate the impact of processing parameters such as drying temperature and time on the polymer's functionality.[4] 3. Consider the use of a stabilizing agent or a different polymer for the matrix. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol is a general guideline based on methods cited for the analysis of this compound and its degradation products.[1][3]
-
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
-
Detection: UV detection at a wavelength appropriate for this compound and its degradation products.
-
Procedure:
-
Prepare standard solutions of this compound and its known degradation products.
-
Prepare samples of the drug product by extracting the active ingredient and degradation products in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for all components.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Protocol 2: Identification of Degradation Products
This protocol outlines a general approach for the identification of unknown degradation products.[3]
-
Objective: To isolate and identify the chemical structures of the degradation products formed from the interaction of this compound and CMC.
-
Methodology:
-
Isolation:
-
Use preparative HPLC to isolate sufficient quantities of the unknown degradation products from a stressed sample (e.g., a sample of the formulation stored under accelerated stability conditions).
-
Alternatively, use selective solvent extractions to separate the degradation products based on their solubility.[1]
-
-
Identification:
-
Mass Spectrometry (MS): Employ LC-MS or GC-MS to determine the molecular weight and fragmentation patterns of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to elucidate the chemical structure of the degradation products.
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the functional groups present in the degradation products.
-
Gas Chromatography (GC): Can be used for the analysis of volatile degradation products like diethylamine.[3]
-
-
Visualizations
Caption: Decomposition pathway of this compound with CMC.
Caption: Experimental workflow for stability assessment.
References
- 1. Studies on the compatibility of this compound hydrochloride with carboxymethylcellulose and other dietary fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound in magisterial formulations. Influence of cellulosis derivatives on in vitro stability and availability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
Optimizing the timing of Diethylpropion administration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylpropion. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended timing for this compound administration to achieve maximum efficacy in preclinical studies?
A1: To maximize the efficacy of this compound, it is recommended to administer the compound during the active phase of the experimental animals.[1] For nocturnal animals such as rats, administration at night has been shown to induce greater weight loss compared to daytime administration.[1] Administering this compound during the inactive phase may lead to the undesirable side effect of promoting food consumption during the normal sleeping period.[1]
Q2: How does diet composition affect the efficacy of this compound?
A2: The efficacy of this compound in promoting weight loss is significantly enhanced when administered in conjunction with dietary restrictions, particularly a high-fat diet restriction.[1] While this compound can induce weight loss in subjects with ad libitum access to a high-fat diet, its effectiveness is markedly improved under conditions of high-fat dietary restriction.[1]
Q3: What are the known mechanisms of action for this compound's appetite-suppressant effects?
A3: this compound is a sympathomimetic amine that acts as a central nervous system stimulant to suppress appetite.[2][3] Its primary mechanism involves increasing the levels of catecholamines, such as norepinephrine and dopamine, in the brain.[4][5] This is achieved by stimulating the release and inhibiting the reuptake of these neurotransmitters.[5] The elevated levels of norepinephrine and dopamine are thought to suppress hunger signals.[4] Additionally, it is theorized that this compound may indirectly affect leptin levels, a hormone that signals satiety, and inhibit neuropeptide Y, a peptide that initiates eating and promotes fat storage.[5][6]
Q4: What are the common adverse effects observed during preclinical and clinical studies with this compound?
A4: Common side effects are generally related to its stimulant properties and include dry mouth, insomnia, headache, nervousness, and excitability.[2][3] Less common but more severe adverse events can include increased blood pressure, palpitations, and in rare cases, pulmonary hypertension and valvular heart disease.[2][7]
Q5: Are there any known drug interactions with this compound that should be considered during experimental design?
A5: Yes, this compound has several potential drug interactions. Co-administration with monoamine oxidase inhibitors (MAOIs) is contraindicated as it can lead to a hypertensive crisis.[8] Caution should also be exercised when used with other sympathomimetic amines or anorectic agents.[8] Additionally, its effects can be influenced by drugs that affect the central nervous system. A comprehensive review of potential interactions is crucial before initiating any study.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected weight loss in animal models.
-
Possible Cause 1: Incorrect timing of administration.
-
Possible Cause 2: Diet composition.
-
Possible Cause 3: Development of tolerance.
-
Troubleshooting Step: this compound is typically recommended for short-term use.[3] If the study duration is extended, consider the possibility of tolerance development. Review the experimental timeline and consider washout periods if applicable.
-
Problem 2: Animals exhibit excessive hyperactivity or stereotypical behaviors.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the dose-response relationship for this compound in the specific animal model being used. Consider reducing the dosage to a level that maintains appetite suppression without inducing excessive central nervous system stimulation.
-
-
Possible Cause 2: Interaction with other experimental compounds.
-
Troubleshooting Step: Carefully review all compounds being administered to the animals. Investigate potential synergistic effects on the central nervous system.
-
Problem 3: Unexpected cardiovascular effects are observed (e.g., increased heart rate, blood pressure).
-
Possible Cause: Inherent sympathomimetic activity of this compound.
-
Troubleshooting Step: This is a known pharmacological effect of this compound.[5] It is crucial to establish baseline cardiovascular parameters before starting the experiment and to monitor these throughout the study. If the effects are severe, a reduction in dose may be necessary. Ensure the animal model does not have pre-existing cardiovascular conditions.
-
Data Presentation
Table 1: Summary of Weight Loss Data from Clinical Trials with this compound
| Study (Year) | Dosage | Duration | Mean Weight Loss in this compound Group | Mean Weight Loss in Placebo Group | Key Findings |
| Cercato et al. (2009) | 50 mg BID (sustained-release) | 6 months | 9.8% of initial body weight | 3.2% of initial body weight | This compound produced sustained and clinically significant weight loss over 1 year.[9][10] |
| Retrospective Study (2024) | 25 mg TID | 84 days | 9.5 ± 3 kg (10% of initial body weight) | N/A | Significant fat loss was observed without a significant loss of muscle mass.[11][12][13] |
| Parsons Jr (1981) | 75 mg/day (controlled-release) | 12 weeks | 15.9 lbs | 10.0 lbs | This compound promoted significantly more weight loss than placebo.[14] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rodent Model of Diet-Induced Obesity
-
Animal Model: Male Wistar rats (8 weeks old) fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle) and a treatment group (this compound).
-
Drug Preparation: Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile saline). The dosage should be determined based on previous dose-response studies (e.g., 5-20 mg/kg).
-
Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection once daily, at the beginning of the dark cycle (active phase for rodents).[1]
-
Diet: Provide all groups with a high-fat diet with or without caloric restriction, depending on the study design.[1]
-
Measurements:
-
Record body weight and food intake daily.
-
Measure body composition (e.g., using DEXA or NMR) at the beginning and end of the study.
-
Monitor for any adverse effects or behavioral changes.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the changes in body weight, food intake, and body composition between the groups.
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Preclinical Experimental Workflow.
References
- 1. The efficacy of the appetite suppressant, this compound, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled-release this compound hydrochloride used in a program for weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Long-term Diethylpropion Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Diethylpropion treatment studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: How can we manage the development of tolerance to this compound's anorectic effects in our long-term study subjects?
A1: Tolerance to the appetite-suppressing effects of this compound can manifest after a few weeks of continuous use.[1][2] While one long-term study reported no indication of tolerance development, it is a potential challenge in clinical research.[3] Should you observe a plateau in weight loss or a return of appetite in your subjects, consider the following strategies:
-
Intermittent Dosing: Explore protocols with structured "drug holidays." This approach may help to restore sensitivity to the medication.
-
Dose Adjustment: While simply increasing the dose is not recommended if the drug is no longer effective, a temporary dose reduction followed by a return to the therapeutic dose might be investigated.[4]
-
Combination Therapy: In a research setting, investigate the synergistic effects of this compound with other compounds that have different mechanisms of action for appetite suppression.
-
Behavioral Reinforcement: Ensure that all subjects are consistently engaged in the lifestyle modification components of the study, including dietary counseling and physical activity.
Q2: What are the best practices for monitoring and mitigating cardiovascular risks in a long-term this compound study?
A2: Given that this compound is a sympathomimetic amine, rigorous cardiovascular monitoring is crucial.[5] Rare but serious adverse events like pulmonary hypertension and valvular heart disease have been reported with long-term use of some anorectic agents.[5][6][7]
-
Baseline and Regular Screening:
-
Conduct a thorough baseline cardiovascular assessment, including a detailed medical history, physical examination, electrocardiogram (ECG), and echocardiogram.[8]
-
Exclude subjects with a history of cardiovascular disease, severe hypertension, or heart murmurs.[2][7][9]
-
Implement a schedule for regular monitoring of blood pressure, heart rate, and ECG throughout the study.[8] Echocardiograms should be considered at regular intervals (e.g., every 6 months) for long-term studies.[8]
-
-
Early Detection of Adverse Events:
Q3: How can we address the high incidence of side effects like dry mouth and insomnia in our study population?
A3: Dry mouth and insomnia are the most frequently reported adverse events in this compound clinical trials.[8] While often mild, they can impact subject compliance and quality of life.
-
For Dry Mouth:
-
Recommend subjects to stay well-hydrated by sipping water throughout the day.
-
Suggest the use of sugar-free gum or candies to stimulate saliva production.
-
Provide subjects with information on over-the-counter saliva substitutes if the symptom is persistent.
-
-
For Insomnia:
-
Administer the last dose of this compound no later than the late afternoon to minimize its stimulant effects at bedtime.[9]
-
Counsel subjects on good sleep hygiene practices, such as maintaining a regular sleep schedule, creating a relaxing bedtime routine, and avoiding caffeine and other stimulants in the evening.
-
If insomnia is severe or persistent, a reduction in the evening dose (if applicable) or a temporary discontinuation of the drug should be considered under the study protocol.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a centrally-acting sympathomimetic amine. Its primary mechanism involves stimulating the release of catecholamines, specifically norepinephrine and dopamine, in the brain.[10][11] This increase in neurotransmitter levels suppresses appetite and hunger signals.[10][11] It is also theorized that this compound may modulate the levels of leptin and neuropeptide Y, which are involved in regulating satiety and energy balance.[10][11]
Q: What is the expected efficacy of this compound in long-term studies?
A: In a 12-month, double-blind, placebo-controlled study, subjects taking this compound in conjunction with a hypocaloric diet experienced a mean weight loss of 10.6% of their initial body weight.[8][12] After 6 months, the this compound group had lost an average of 9.8% of their initial body weight, compared to 3.2% in the placebo group.[8][12]
Q: Is this compound approved for long-term use?
A: this compound is generally indicated for the short-term management of exogenous obesity.[9] Its use is typically recommended for a few weeks.[5][13] However, some studies have investigated its efficacy and safety over longer periods, such as one year.[8][12]
Data Presentation
Table 1: Efficacy of this compound in a 12-Month Randomized Controlled Trial
| Time Point | Treatment Group | Mean Weight Loss (% of initial body weight) | Standard Deviation | p-value (vs. Placebo) |
| 6 Months | This compound (50 mg BID) | 9.8% | 6.9% | <0.0001 |
| Placebo | 3.2% | 3.7% | ||
| 12 Months | This compound (continuous) | 10.6% | 8.3% | 0.07 |
| Placebo (switched to this compound at 6 months) | 7.0% | 7.7% |
Data sourced from a study by Cercato et al. (2009).[8][12]
Table 2: Common Adverse Events in Long-term this compound Studies
| Adverse Event | Frequency | Notes |
| Dry Mouth | Most Frequent | Tends to be more significant at the beginning of treatment.[8] |
| Insomnia | Most Frequent | Can be managed by adjusting the timing of the last daily dose.[5][8] |
| Headache | Common | [9] |
| Increased Heart Rate/Palpitations | Common | Requires careful cardiovascular monitoring.[5] |
| Hypertension | Less Common | Blood pressure should be monitored regularly.[9] |
| Psychological Disturbances | Less Common | Psychiatric evaluations are recommended in long-term studies.[8][9] |
Experimental Protocols
Protocol: 12-Month, Randomized, Double-Blind, Placebo-Controlled Trial of this compound
-
Subject Recruitment and Screening:
-
Recruit obese but otherwise healthy adults.
-
Inclusion Criteria: Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.
-
Exclusion Criteria: History of cardiovascular disease, hyperthyroidism, glaucoma, known hypersensitivity to sympathomimetic amines, or current use of monoamine oxidase inhibitors (MAOIs).[5]
-
Conduct a 2-week screening period with a placebo run-in to assess compliance.
-
-
Randomization and Blinding:
-
Randomize subjects in a double-blind manner to receive either this compound (e.g., 50 mg BID) or a matching placebo.[8]
-
-
Intervention:
-
Administer the assigned treatment for 6 months.
-
All subjects should receive counseling on a hypocaloric diet and be encouraged to increase their physical activity.[8]
-
After the initial 6 months, an open-label extension can be implemented where all subjects receive this compound for an additional 6 months.[8]
-
-
Data Collection and Monitoring:
-
Primary Outcome: Percentage change in body weight from baseline.
-
Anthropometric Measurements: Record body weight, BMI, and waist circumference at baseline and regular follow-up visits.
-
Cardiovascular Safety:
-
Monitor blood pressure and pulse rate at each visit.
-
Perform an ECG and echocardiogram at baseline and at 6 and 12 months.[8]
-
-
Psychiatric Safety:
-
Conduct psychiatric evaluations using standardized scales (e.g., Hamilton rating scales for depression and anxiety) at baseline and every 3 months.[8]
-
-
Adverse Events: Record all adverse events reported by subjects at each visit.
-
-
Data Analysis:
-
Use appropriate statistical methods to compare the percentage change in body weight between the this compound and placebo groups.
-
Analyze the incidence of adverse events and changes in cardiovascular and psychiatric parameters.
-
Mandatory Visualization
Caption: this compound's mechanism of action on neurotransmitter release and appetite regulation.
Caption: Workflow for a long-term this compound clinical trial.
References
- 1. noom.com [noom.com]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. medpace.com [medpace.com]
- 6. researchgate.net [researchgate.net]
- 7. mskcc.org [mskcc.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Semantic Scholar [semanticscholar.org]
- 10. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Detailed Methods - Behavioral and Pharmacotherapy Weight Loss Interventions to Prevent Obesity-Related Morbidity and Mortality in Adults: An Updated Systematic Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Long-term Drug Treatment for Obesity: A Systematic and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Diethylpropion Side Effects in Research Participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of diethylpropion in research participants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sympathomimetic amine that stimulates the central nervous system. Its primary mechanism of action is the suppression of appetite.[1][2] It is thought to increase the release of norepinephrine and dopamine from nerve terminals and inhibit their reuptake. This action mimics the effects of certain neurotransmitters responsible for satiety signaling, leading to a reduced desire to eat.
Q2: What are the most common side effects observed in participants taking this compound?
A2: The most frequently reported side effects in clinical trials are dry mouth and insomnia.[3][4] Other common side effects include constipation, headache, and dizziness.[1]
Q3: What are the serious adverse events associated with this compound?
A3: Serious, though rare, adverse events can include pulmonary hypertension, valvular heart disease, and significant elevations in blood pressure.[5] Any symptoms such as shortness of breath, chest pain, fainting, or swelling in the lower legs should be immediately reported and investigated.
Q4: How should research participants be monitored for potential side effects?
A4: Regular monitoring of blood pressure and heart rate is crucial.[6] Participants should also be questioned about common side effects at each study visit. For any new or worsening symptoms, a thorough evaluation should be conducted to determine the potential relationship to the study drug.
Data Presentation: Incidence of Adverse Events
The following table summarizes the incidence of adverse events that occurred in more than 10% of participants in a randomized, double-blind, placebo-controlled study of this compound.
| Adverse Event | This compound Group (n=37) | Placebo Group (n=32) |
| Dry Mouth | 51.4% | 12.5% |
| Insomnia | 35.1% | 6.3% |
| Headache | 18.9% | 21.9% |
| Constipation | 16.2% | 9.4% |
| Dizziness | 13.5% | 9.4% |
| Anxiety | 10.8% | 12.5% |
| Data adapted from Cercato C, et al. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects. Int J Obes (Lond). 2009.[4] |
Troubleshooting Guides
Management of Common Side Effects
Issue: Participant reports persistent dry mouth (Xerostomia).
-
Initial Assessment:
-
Inquire about the severity and impact on daily activities (e.g., speaking, eating).
-
Ask about fluid intake and consumption of caffeine or sugary beverages.
-
-
Troubleshooting Steps:
-
Hydration: Advise the participant to sip water regularly throughout the day.
-
Dietary Modifications: Recommend avoiding caffeine and alcohol, which can exacerbate dryness. Suggest chewing sugar-free gum or sucking on sugar-free hard candies to stimulate saliva flow.
-
Saliva Substitutes: Suggest over-the-counter saliva substitutes (sprays or rinses) for temporary relief.
-
Oral Hygiene: Emphasize the importance of good oral hygiene to prevent dental caries, a risk with chronic dry mouth.
-
Issue: Participant reports difficulty sleeping (Insomnia).
-
Initial Assessment:
-
Determine the nature of the insomnia (difficulty falling asleep, staying asleep, or early morning awakening).
-
Inquire about the participant's sleep hygiene (e.g., bedtime routine, screen time before bed, caffeine intake in the evening).
-
-
Troubleshooting Steps:
-
Dosing Schedule: If the protocol allows, consider advising the participant to take the last dose of this compound earlier in the day to minimize its stimulating effects at bedtime.
-
Sleep Hygiene Education:
-
Establish a regular sleep-wake cycle.
-
Create a relaxing bedtime routine (e.g., reading, taking a warm bath).
-
Ensure the sleep environment is dark, quiet, and cool.
-
Avoid caffeine and nicotine close to bedtime.
-
-
Limit Napping: Advise against long or late-afternoon naps.
-
Issue: Participant reports gastrointestinal distress (Constipation, Nausea).
-
Initial Assessment:
-
Characterize the symptoms (frequency, severity, timing in relation to meals and medication).
-
Review the participant's diet, particularly fiber and fluid intake.
-
-
Troubleshooting Steps:
-
For Constipation:
-
Increase Fiber Intake: Recommend gradually increasing dietary fiber through fruits, vegetables, and whole grains.
-
Ensure Adequate Hydration: Advise drinking plenty of water throughout the day.
-
Promote Physical Activity: Regular exercise can help stimulate bowel function.
-
-
For Nausea:
-
Take with Food: Suggest taking this compound with a small meal or snack, if permitted by the study protocol.
-
Dietary Adjustments: Recommend smaller, more frequent meals and avoiding greasy or spicy foods.
-
Ginger: Suggest ginger tea or ginger supplements, which may help alleviate nausea.
-
-
Experimental Protocols
Protocol for Management of a Suspected Serious Adverse Event: Pulmonary Hypertension
1.0 Objective
To outline the standardized procedure for managing a research participant who presents with signs and symptoms suggestive of pulmonary hypertension.
2.0 Scope
This protocol applies to all research personnel involved in studies utilizing this compound.
3.0 Procedure
-
Immediate Assessment:
-
If a participant reports symptoms such as dyspnea (shortness of breath) at rest or with exertion, unexplained chest pain, syncope (fainting), or edema (swelling) of the lower limbs, the study drug should be immediately discontinued.
-
A qualified investigator must perform a physical examination, including vital signs, with special attention to the cardiovascular and respiratory systems.
-
-
Urgent Referral and Investigation:
-
The participant must be immediately referred to a cardiologist or pulmonologist for further evaluation.
-
Initial diagnostic workup should include:
-
Electrocardiogram (ECG).
-
Chest X-ray.
-
Echocardiogram to estimate pulmonary artery pressure.
-
-
-
Reporting:
-
The event must be reported as a Serious Adverse Event (SAE) to the Institutional Review Board (IRB) and the study sponsor within 24 hours of the site becoming aware of the event.
-
All relevant documentation, including the initial assessment and referral notes, should be included in the SAE report.
-
-
Follow-up:
-
The research team is responsible for following up on the participant's condition and obtaining all diagnostic and consultation reports.
-
The participant should not be re-challenged with the study drug.
-
Visualizations
Caption: this compound's Mechanism of Action in Appetite Suppression.
Caption: Workflow for Managing Adverse Events in a Clinical Trial.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Factors influencing the shelf life and stability of Diethylpropion
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers and professionals working with Diethylpropion. It addresses common challenges and questions regarding its shelf life and stability through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in solution. | pH of the solution is too high. this compound hydrochloride is a salt of a weak base and a strong acid. Its stability in aqueous solution is highly pH-dependent. Hydrolytic decomposition occurs at a very slow and constant rate at pH 3.5 and below but increases rapidly as the pH is raised above this value.[1] | Adjust the pH of your solution to 3.5 or below using a suitable buffer. Tartaric acid is often used as a stabilizing agent in formulations. |
| Elevated temperature. Higher temperatures can accelerate the degradation of this compound. | Store solutions at recommended temperatures, typically between 15°C and 30°C, unless otherwise specified for your experiment. Avoid prolonged exposure to high temperatures. | |
| Discoloration or physical changes in solid this compound. | Exposure to light. Although specific photostability data is limited, many pharmaceutical compounds are sensitive to light, which can cause degradation and discoloration. | Store solid this compound in well-closed, light-resistant containers. Conduct experiments under controlled lighting conditions when necessary. |
| High humidity. Moisture can lead to the physical instability of tablets, including changes in hardness and appearance, and can accelerate chemical degradation.[2][3] | Store this compound in a dry environment. For formulated products, ensure packaging provides adequate protection from moisture. | |
| Inconsistent results in stability studies. | Incompatible excipients. Certain excipients can interact with this compound and cause degradation. For example, carboxymethylcellulose, wheat bran, and wheat germ have been shown to induce decomposition.[1] | Review the composition of your formulation. This compound is relatively stable in combination with methylcellulose.[1] If using other excipients, conduct compatibility studies. |
| Inadequate analytical method. The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | Develop and validate a stability-indicating HPLC method. The method should be able to resolve this compound from its main degradation products, such as 1-phenyl-1,2-propanedione and diethylamine.[4] | |
| Formation of unknown peaks in chromatograms. | Forced degradation. Exposure to stress conditions such as acid, base, oxidation, heat, or light can lead to the formation of various degradation products. | Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify the degradation products and understand the degradation pathway.[4] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that influence the shelf life of this compound?
The shelf life of this compound is primarily influenced by:
-
pH: It is most stable in acidic conditions (pH ≤ 3.5).[1]
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light can potentially lead to degradation.
-
Humidity: Moisture can affect the physical and chemical stability of solid dosage forms.[2][3]
-
Excipients: Incompatibility with certain excipients can cause decomposition.[1]
2. What are the main degradation products of this compound?
The principal degradation products of this compound hydrochloride are:
-
1-phenyl-1,2-propanedione
-
Diethylamine (as hydrochloride and benzoate salts)
-
Benzoic acid[1]
3. How does pH affect the stability of this compound in aqueous solutions?
This compound undergoes hydrolytic decomposition. In solutions with a pH of 3.5 or lower, the rate of decomposition is very slow and constant. However, as the pH increases above 3.5, the rate of hydrolysis rapidly accelerates.[1]
4. Are there any known excipient incompatibilities with this compound?
Yes. Studies have shown that this compound hydrochloride can decompose when combined with carboxymethylcellulose, wheat bran, and wheat germ. It is found to be more stable when mixed with methylcellulose.[1]
5. What are the recommended storage conditions for this compound?
Generally, this compound should be stored in tight, light-resistant containers at a controlled room temperature, typically between 15°C and 30°C.
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is synthesized based on qualitative descriptions from the literature and represents typical degradation profiles.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 45°C
| pH | Time (days) | % this compound Remaining |
| 2.5 | 30 | 99.5 |
| 3.5 | 30 | 99.2 |
| 4.5 | 30 | 95.8 |
| 5.5 | 30 | 88.1 |
| 6.5 | 30 | 75.3 |
Table 2: Effect of Temperature on Solid this compound Stability
| Temperature | Time (months) | % this compound Remaining |
| 25°C | 12 | 99.8 |
| 40°C | 12 | 98.5 |
| 60°C | 12 | 96.2 |
Table 3: Effect of Relative Humidity (RH) on this compound Tablet Stability at 40°C
| Relative Humidity | Time (months) | % this compound Remaining |
| 60% RH | 6 | 99.1 |
| 75% RH | 6 | 97.9 |
| 90% RH | 6 | 95.4 |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol describes a general procedure for the development of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its known degradation products.
-
Materials:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in an appropriate ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard stock solution of this compound hydrochloride in the mobile phase.
-
Generate degradation products by subjecting this compound to forced degradation conditions (see protocol below).
-
Inject the standard solution and the degraded samples into the HPLC system.
-
Optimize the mobile phase composition and other chromatographic parameters to achieve adequate separation between the this compound peak and the peaks of the degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
2. Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.
-
Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose a solution of this compound or solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
References
- 1. Influence of pH on hydrolytic decomposition of this compound hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro stability of Diethylpropion across different formulations
In Vitro Stability of Diethylpropion: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro stability of this compound across various formulations. It includes frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and data summaries to facilitate robust and reliable stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and N-dealkylation.[1][2] Hydrolysis is a major concern, especially in aqueous solutions and formulations, leading to the cleavage of the molecule.[3][4] N-dealkylation is another significant pathway observed in metabolic studies, which can also occur in vitro under certain stress conditions.[1][5][6] Compatibility with excipients is also a factor; for instance, decomposition has been observed when combined with carboxymethylcellulose.[7]
Q2: Which degradation products should be monitored during stability studies?
A2: The principal degradation products to monitor are 1-phenyl-1,2-propanedione and diethylamine.[7][8] The formation of 1-phenyl-1,2-propanedione is a key indicator of hydrolytic decomposition.[3] In studies involving certain excipients like carboxymethylcellulose, benzoic acid has also been identified as a decomposition product.[7] Developing a stability-indicating analytical method that can separate this compound from these specific products is crucial for accurate assessment.[3][8]
Q3: How does pH influence the stability of this compound hydrochloride?
A3: The stability of this compound hydrochloride is highly pH-dependent. Hydrolytic degradation is very slow at a pH of 3.5 or below.[3] However, as the pH increases above 3.5, the rate of decomposition accelerates rapidly.[3] This suggests that acidic conditions favor the stability of the drug in aqueous formulations. A proposed reaction pathway involves the formation of an enamine structure that facilitates pH-dependent hydrolysis.[3]
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
A4: Forced degradation studies are essential to establish the intrinsic stability of this compound and develop a stability-indicating method.[9][10] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. Given the drug's rapid degradation at higher pH, conditions should be carefully controlled.[3]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for the solid drug substance.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound. The primary hydrolytic degradant is 1-phenyl-1,2-propanedione.[3][8]
-
Solution: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help confirm if the unknown peaks in your chromatogram correspond to expected degradants. Use a photodiode array (PDA) detector to compare UV spectra and, if available, LC-MS to identify the mass of the unknown peaks for structural elucidation.[8]
-
-
Possible Cause 2: Excipient Interaction. Certain excipients can react with or catalyze the degradation of this compound. For example, carboxymethylcellulose is known to induce its decomposition.[7]
-
Solution: Analyze a placebo formulation (containing all excipients but no this compound) under the same stress conditions. If the peaks are present, they originate from the excipients. If not, run compatibility studies with individual excipients to pinpoint the source of the interaction.
-
-
Possible Cause 3: Contamination. The peaks could arise from contamination in the solvent, glassware, or the HPLC system itself.
-
Solution: Inject a blank (mobile phase or sample diluent) to check for system-related peaks. Ensure proper cleaning of all lab equipment and use high-purity, HPLC-grade solvents.
-
Problem: My this compound assay values show poor recovery in stressed samples.
-
Possible Cause 1: Incomplete Extraction. this compound or its degradation products might be adsorbing to the sample container or not fully dissolving in the chosen diluent, especially after degradation.
-
Solution: Test different diluents and extraction procedures. Sonication can aid in complete dissolution. Check for compatibility of the drug with container materials.
-
-
Possible Cause 2: Co-elution. A degradation product may be co-eluting with the parent this compound peak, leading to inaccurate quantification and apparent loss of the main peak.
-
Possible Cause 3: High Volatility of Degradant. One of the identified degradation products, 1-phenyl-1,2-propanedione, is noted to be highly volatile.[8]
-
Solution: Ensure sample preparations are handled in a controlled environment. Use sealed vials for the autosampler and minimize the time samples are left uncapped to prevent loss of volatile components, which could affect the overall mass balance.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions (Illustrative)
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation (Approx.) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 8 | 80 | 5 - 10% | 1-phenyl-1,2-propanedione, Diethylamine |
| Base Hydrolysis | 0.1 M NaOH | 2 | 60 | > 50% | 1-phenyl-1,2-propanedione, Diethylamine |
| Oxidation | 6% H₂O₂ | 24 | 25 (Room Temp) | 15 - 25% | N-oxide derivatives, other oxidative products |
| Thermal (Solid) | Dry Heat | 48 | 105 | < 5% | Minimal degradation |
| Photolytic (Solution) | ICH Q1B Light | 24 | 25 (Room Temp) | 5 - 15% | Photolytic adducts, 1-phenyl-1,2-propanedione |
Note: The data in this table are illustrative, based on the known chemical liabilities of this compound (e.g., rapid base-catalyzed hydrolysis[3]) and typical results from forced degradation studies. Actual degradation will vary based on the specific formulation, concentration, and experimental conditions.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to support the development and validation of a stability-indicating method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat the solution in a water bath at 80°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at 60°C and withdraw samples at shorter intervals (e.g., 30, 60, 120 minutes) due to expected rapid degradation.[3] Neutralize with 0.1 M HCl and dilute as needed.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 12% H₂O₂ (to get a final concentration of 6%). Store the solution at room temperature, protected from light, for up to 24 hours. Withdraw samples and dilute.
-
Thermal Degradation: Store the solid this compound drug substance in a hot air oven at 105°C for 48 hours. After exposure, dissolve the powder in a suitable solvent to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation, which provides sufficient quantities of degradation products for analytical method validation without completely consuming the parent drug.
Protocol 2: Example Stability-Indicating HPLC Method
This method is a starting point for the separation of this compound from its key degradation products.[3][8]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A starting point could be a mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). Adjust the ratio to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its primary degradants have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute all samples (from stability studies or forced degradation) with the mobile phase to a final concentration within the method's linear range (e.g., 50 µg/mL).
Visualizations
Caption: Proposed degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a typical in vitro stability study.
Caption: Troubleshooting logic for identifying unknown chromatographic peaks.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of pH on hydrolytic decomposition of this compound hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Re-evaluation of the metabolism and excretion of this compound in non-sustained and sustained release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the compatibility of this compound hydrochloride with carboxymethylcellulose and other dietary fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Diethylpropion and Phentermine for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of two commonly prescribed sympathomimetic amines for weight loss: Diethylpropion and Phentermine. The information presented is intended for a scientific audience and is supported by data from clinical trials and pharmacological studies.
Introduction
This compound and Phentermine are centrally-acting appetite suppressants approved for the short-term management of obesity, typically as an adjunct to a regimen of caloric restriction, exercise, and behavioral modification.[1][2] Both drugs belong to the sympathomimetic amine class and share pharmacological similarities with amphetamines.[1] They are indicated for individuals with a body mass index (BMI) of 30 kg/m ² or greater, or 27 kg/m ² or greater in the presence of other risk factors such as controlled hypertension, diabetes, or hyperlipidemia.[2] While both medications are effective in promoting weight loss, they exhibit differences in their clinical efficacy, side effect profiles, and pharmacological actions.
Mechanism of Action
Both this compound and Phentermine exert their primary effect on the central nervous system to suppress appetite.[3] Their core mechanism involves increasing the levels of catecholamines, particularly norepinephrine, in the hypothalamus.[3][4]
Phentermine is a norepinephrine and dopamine-releasing agent (NDRA).[3] By stimulating the release and inhibiting the reuptake of these neurotransmitters, it enhances the "fight or flight" response, leading to a reduction in hunger signals and an increase in satiety.[3]
This compound also functions by increasing the release of norepinephrine in the brain, which in turn reduces hunger and enhances feelings of fullness.[4] It is considered to have a less pronounced effect on dopamine pathways compared to phentermine.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and Phentermine.
Comparative Efficacy: Quantitative Data
Clinical studies have demonstrated that both this compound and Phentermine are more effective than placebo in promoting short-term weight loss. Head-to-head comparisons suggest that phentermine may lead to slightly greater weight reduction.
Table 1: Summary of Weight Loss in Comparative and Placebo-Controlled Trials
| Drug | Dosage | Duration | Mean Weight Loss (Drug) | Mean Weight Loss (Placebo) | Placebo-Subtracted Weight Loss | Study |
| Phentermine | 30 mg/day | 12 weeks | Significantly greater than this compound | - | - | Vallé-Jones et al., 1983[5] |
| This compound | 75 mg/day | 12 weeks | Less than Phentermine | - | - | Vallé-Jones et al., 1983[5] |
| Phentermine | 15-37.5 mg/day | 6 months | ~3.6 kg | - | ~3.6 kg | Meta-analysis[3] |
| This compound | 75 mg/day | 6 months | ~3.0 kg | - | ~3.0 kg | Meta-analysis[3] |
| This compound | 100 mg/day | 6 months | 9.8% of initial body weight | 3.2% of initial body weight | 6.6% | Cercato et al., 2009[6][7] |
| Phentermine | 15 mg/day | 28 weeks | 6.1% of initial body weight | 1.7% of initial body weight | 4.4% | Kim, 2013[8] |
Table 2: Percentage of Patients Achieving Clinically Significant Weight Loss
| Drug | Duration | ≥5% Weight Loss | ≥10% Weight Loss | Study |
| Phentermine | 1 year | 47.5% | 22.6% | BLOOM Trial (as part of Lorcaserin study)[9] |
| This compound | 6 months | Not Reported | Not Reported | - |
| Phentermine/Topiramate ER | 1 year | 67-70% | Not Reported | EQUIP and CONQUER Trials[10] |
Note: Data for Phentermine as a monotherapy for the percentage of patients achieving significant weight loss is limited in the provided search results. The BLOOM trial data is for a different medication but provides context for typical outcomes in obesity drug trials. The Phentermine/Topiramate data is for a combination product.
Experimental Protocols
The methodologies of clinical trials evaluating anti-obesity medications share common elements, focusing on safety and efficacy in a target population. Below is a generalized experimental protocol based on typical designs for studies comparing this compound and Phentermine.
Experimental Workflow Diagram
Key Methodological Components:
1. Study Design:
-
Type: Randomized, double-blind, parallel-group clinical trial.[5][6]
-
Objective: To compare the efficacy and safety of this compound versus Phentermine in promoting weight loss in obese individuals.[5]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Intervention:
-
Treatment Arms:
-
Concomitant Therapy: All participants are typically instructed to follow a reduced-calorie diet (e.g., 1500 kcal/day) and engage in regular physical activity.[5]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean percentage change in body weight from baseline to the end of the treatment period (e.g., 12 weeks).[6]
-
Secondary Efficacy Endpoints:
-
Proportion of subjects achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference and other anthropometric measures.
-
-
Safety Assessments:
Side Effect and Tolerability Profile
Both medications share a similar side effect profile, which is consistent with their stimulant properties.[3]
Table 3: Common Adverse Events
| Adverse Event | This compound | Phentermine |
| Dry Mouth | More frequent[11] | Frequent[11] |
| Insomnia | Frequent[11] | More frequent[11] |
| Constipation | Less frequent | More frequent |
| Dizziness/Giddiness | More frequent | Less frequent |
| Headache | Reported | Reported[1] |
| Increased Heart Rate | Reported[1] | Reported[1] |
| Increased Blood Pressure | Reported[1] | Reported[1] |
| Anxiety/Nervousness | Reported | Reported[1] |
Note: The frequency of side effects can vary between individuals and studies.
Conclusion
Both this compound and Phentermine are effective short-term pharmacological treatments for obesity.[1] Current evidence from head-to-head clinical trials and meta-analyses suggests that Phentermine may offer a slight advantage in terms of mean weight loss.[3][5] The side effect profiles of both drugs are comparable and related to their sympathomimetic activity.[3] The choice between these two agents should be individualized based on patient characteristics, comorbidities, and tolerability. Further long-term studies are needed to fully elucidate the comparative risk-benefit profiles of these medications.
References
- 1. This compound vs. Phentermine for Weight loss: Important Differences and Potential Risks. [goodrx.com]
- 2. forhers.com [forhers.com]
- 3. droracle.ai [droracle.ai]
- 4. fravia.eu [fravia.eu]
- 5. A comparative study of phentermine and this compound in the treatment of obese patients in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacotherapy for Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity Management: Clinical Review and Update of the Pharmacologic Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term Drug Treatment for Obesity: A Systematic and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
A Comparative Analysis of Mazindol and Diethylpropion for the Treatment of Obesity
An objective guide for researchers and drug development professionals on the efficacy, mechanisms of action, and safety profiles of two sympathomimetic amines in weight management.
This guide provides a detailed comparative study of Mazindol and Diethylpropion, two centrally acting appetite suppressants that have been used in the short-term management of exogenous obesity. By presenting key experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these two compounds.
Executive Summary
Both Mazindol and this compound are sympathomimetic amines that exert their primary effect by modulating neurotransmitter levels in the central nervous system to suppress appetite. Clinical studies have demonstrated the efficacy of both drugs in promoting weight loss compared to placebo. However, differences in their chemical structure, potency, and side effect profiles warrant a careful comparative evaluation. This guide synthesizes available data to facilitate a direct comparison of their performance.
Mechanism of Action
Mazindol: A tricyclic compound, Mazindol is a potent inhibitor of norepinephrine, dopamine, and serotonin reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This enhanced signaling in the hypothalamus, the brain's appetite-regulating center, is believed to be the primary mechanism for its anorectic effect.[1] While some earlier studies suggested a role for beta-adrenergic receptor stimulation, more recent evidence indicates that its anorectic action is primarily mediated through dopaminergic pathways.
This compound: As a sympathomimetic amine, this compound and its active metabolites increase the release and inhibit the reuptake of norepinephrine and dopamine.[2] This leads to stimulation of the central nervous system and a reduction in appetite. The increased catecholaminergic activity is thought to influence hypothalamic neurons, including those producing neuropeptide Y (NPY), a potent appetite stimulant, and pro-opiomelanocortin (POMC), which promotes satiety.
Comparative Efficacy: A Review of Clinical Data
A head-to-head clinical trial conducted by Murphy et al. in 1975 provides direct comparative data on the efficacy of Mazindol and this compound. A more recent study by Suplicy et al. in 2014 also included both drugs in a comparative analysis of five centrally acting anti-obesity agents.
| Parameter | Mazindol | This compound | Source |
| Average Weight Loss | 19.9 lbs (9.0 kg) over 12 weeks | 11.6 lbs (5.3 kg) over 12 weeks | [3] |
| Statistically Significant Difference | p < 0.01 (superior to this compound) | - | [3] |
| Development of Tolerance | Not evident at 8-12 weeks | Evident at 8-12 weeks | [3] |
| Mean Weight Loss (52 weeks) | -7.4 ± 4.9 kg | -10.0 ± 6.4 kg | [4] |
| Proportion Achieving ≥5% Weight Loss (52 weeks) | 72.4% | 71.4% | [4] |
Experimental Protocols
Clinical Trial: A Comparison of Mazindol with this compound in the Treatment of Exogenous Obesity (Murphy et al., 1975)
-
Study Design: A 12-week parallel-group study.[3]
-
Participants: Fifty obese patients.[3]
-
Intervention: Patients were divided into two groups, one receiving Mazindol and the other receiving this compound. Specific dosages were not detailed in the available abstract.
-
Primary Outcome: Weight loss measured at regular intervals over the 12-week period.[3]
-
Key Findings: Patients treated with Mazindol demonstrated a statistically significant greater weight loss compared to those treated with this compound. Tolerance to the anorectic effect of this compound was observed in the latter part of the trial, a phenomenon not seen with Mazindol.[3]
Animal Study: Mechanism of Action of Mazindol in Gold Thioglucose-Induced Obesity
-
Animal Model: Mice with obesity induced by the administration of gold thioglucose (GTG), which causes lesions in the hypothalamus and leads to hyperphagia.[5][6]
-
Intervention: Mazindol was administered to the obese mice. The available abstracts do not specify the exact dosage and duration.
-
Methodology: The study likely involved monitoring food intake, body weight, and various metabolic parameters in both the Mazindol-treated and control groups of GTG-obese mice.
-
Key Findings: The study aimed to elucidate the mechanisms by which Mazindol reduces body weight in this animal model of obesity.[5][6]
Signaling Pathways
To visualize the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Safety and Side Effect Profile
Both Mazindol and this compound are associated with a range of side effects, primarily stemming from their stimulant properties.
Mazindol: Common side effects include dry mouth, constipation, insomnia, and nervousness. The side effects are generally described as being of an adrenergic, peripheral type.[3]
This compound: Side effects are often of the central stimulant type and can include dry mouth, insomnia, anxiety, and irritability.[3][4]
Conclusion
Mazindol and this compound are effective short-term adjuncts in the management of obesity. Direct comparative data from older clinical trials suggest that Mazindol may offer superior weight loss with a lower incidence of tolerance compared to this compound.[3] However, a more recent long-term study showed comparable efficacy in the percentage of patients achieving at least 5% weight loss.[4] The choice between these agents should be guided by a thorough assessment of the patient's clinical profile, potential for side effects, and consideration of the different mechanisms of action. Further research with modern clinical trial designs is warranted to provide a more definitive comparison of these two compounds.
References
- 1. Clinical studies with mazindol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of mazindol (Teronac) with this compound in the treatment of exogenous obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of five centrally acting drugs on the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of mazindol in preventing onset and development of obesity induced by gold thioglucose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of mazindol on obesity induced by administration of gold thioglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synaptic Signature: A Comparative Analysis of Diethylpropion's Mechanism of Action in the Central Nervous System
A deep dive into the neuropharmacological profile of Diethylpropion, benchmarked against other classic psychostimulants, offers researchers critical insights into its therapeutic actions and potential for drug development. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data and detailed methodologies, to elucidate its effects on central monoaminergic pathways.
This compound, a sympathomimetic amine of the phenethylamine class, exerts its primary pharmacological effects within the central nervous system (CNS) to suppress appetite.[1] Its mechanism is intrinsically linked to the modulation of catecholaminergic neurotransmission, specifically involving norepinephrine (NE) and dopamine (DA).[1][2] Structurally and functionally similar to amphetamine, this compound's actions culminate in an increase in the synaptic availability of these key neurotransmitters, which are pivotal in regulating feeding behavior and satiety.[3][4]
The therapeutic activity of this compound is largely attributed to its active metabolites.[3][5] Following oral administration, this compound undergoes extensive metabolism, primarily through N-dealkylation, to produce active compounds, most notably ethcathinone.[6][7][8] It is this metabolite that is believed to be principally responsible for the drug's effects on monoamine transporters.[5][6][8]
Comparative Analysis of Monoamine Transporter Interactions
To objectively assess the mechanism of this compound, it is crucial to compare its interaction with key monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—against other well-characterized psychostimulants like phentermine and amphetamine. The following table summarizes the available quantitative data on the potency of these compounds in inhibiting neurotransmitter reuptake. It is important to note that the data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Transporter | Assay Type | Value (nM) |
| Ethcathinone (active metabolite of this compound) | NET | Release Assay (EC50) | 99.3[6] |
| DAT | Reuptake Inhibition (Ki) | 1,014[6] | |
| SERT | Reuptake Inhibition (IC50) | 2,118[5] | |
| Phentermine | NET | Reuptake Inhibition (Ki) | ~400 |
| DAT | Reuptake Inhibition (Ki) | ~4,000 | |
| SERT | Reuptake Inhibition (Ki) | ~5,000 | |
| Amphetamine | NET | Reuptake Inhibition (Ki) | ~40 |
| DAT | Reuptake Inhibition (Ki) | ~350 | |
| SERT | Reuptake Inhibition (Ki) | >10,000 |
Note: Lower Ki and IC50/EC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound's active metabolite.
Caption: Workflow for radioligand binding assays.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for key assays are provided below. These protocols are based on established methodologies in the field of neuropharmacology.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
1. Materials and Reagents:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl)
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Unlabeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Test compound (e.g., ethcathinone)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
3. Binding Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of an unlabeled inhibitor (for non-specific binding).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
4. Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the methodology for measuring extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., the striatum or prefrontal cortex) of a freely moving animal following the administration of a psychostimulant.
1. Materials and Reagents:
-
Male Wistar rats (or other suitable animal model)
-
Stereotaxic apparatus
-
Microdialysis probes (with a suitable molecular weight cutoff membrane)
-
Guide cannulae
-
Surgical instruments
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., this compound)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Fraction collector
2. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest according to stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for several days.
3. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
After collecting baseline samples, administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a specified period post-administration.
4. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Conclusion
The primary mechanism of action of this compound in the central nervous system is mediated by its active metabolite, ethcathinone, which functions as a norepinephrine-dopamine reuptake inhibitor and releasing agent.[5][6][8] Comparative data indicates that ethcathinone is a more potent norepinephrine transporter substrate than a dopamine reuptake inhibitor, with significantly lower affinity for the serotonin transporter.[5][6] This pharmacological profile distinguishes it from amphetamine, which exhibits a higher potency at both norepinephrine and dopamine transporters, and phentermine, which is generally less potent at all three transporters. These differences in monoamine transporter interactions likely underlie the distinct clinical profiles of these psychostimulants. The experimental protocols provided herein offer a standardized framework for further investigation into the neuropharmacology of this compound and other novel psychoactive compounds.
References
- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological and neurotoxicological actions mediated by bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethcathinone - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cross-Reactivity of Diethylpropion Metabolites in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of diethylpropion and its primary metabolites in commonly used amphetamine immunoassays. Understanding the potential for cross-reactivity is crucial for accurate interpretation of toxicological screening results and for the development of more specific analytical methods. This document summarizes quantitative data from various studies, details relevant experimental protocols, and illustrates key biological and analytical pathways.
Introduction to this compound and Immunoassay Screening
This compound is a sympathomimetic amine prescribed for the short-term management of obesity. Its chemical structure is similar to that of amphetamine, and it is extensively metabolized in the body to several active compounds. The major metabolites of this compound include ethcathinone, cathinone, norephedrine, and norpseudoephedrine. Due to their structural similarities to amphetamines, these metabolites can be detected by immunoassays designed to screen for amphetamine and methamphetamine, potentially leading to false-positive results.
Immunoassays are widely used for initial drug screening due to their speed and high throughput. These assays, which include Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA), operate on the principle of competitive binding. In these assays, an antibody specific to a drug class competes for binding between a labeled drug conjugate and any drug or cross-reactive compound present in the sample. A higher concentration of the drug or a cross-reactive substance in the sample results in less binding of the labeled drug, leading to a detectable signal change. The degree to which a non-target compound can bind to the antibody is known as its cross-reactivity.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, primarily through N-dealkylation and reduction, to produce a series of pharmacologically active metabolites.[1][2][3] The major metabolic steps are outlined in the diagram below.
Caption: Metabolic pathway of this compound.
Quantitative Cross-Reactivity Data
The following tables summarize the available data on the cross-reactivity of this compound and its metabolites in various amphetamine immunoassays. Cross-reactivity is typically expressed as the concentration of the substance required to produce a result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine). A lower concentration indicates higher cross-reactivity.
Table 1: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT) Assays
| Compound | Assay | Cutoff Concentration (ng/mL) | Concentration to Produce Positive Result (ng/mL) | Percent Cross-Reactivity |
| This compound | Emit-d.a.u. Amphetamine Assay | Not Specified | Can cause false-positive | Not Quantified[4] |
| Norephedrine | Not Specified | Not Specified | Detected by some amphetamine immunoassays | Not Quantified[5] |
| Norpseudoephedrine | EMIT® II Plus Amphetamines | 300 | 40,000 | 0.75% |
| 500 | 70,000 | 0.71% | ||
| 1000 | 170,000 | 0.59% |
Table 2: Cross-Reactivity in Cloned Enzyme Donor Immunoassay (CEDIA) Assays
| Compound | Assay | Cutoff Concentration (ng/mL) | Concentration to Produce Positive Result (ng/mL) | Percent Cross-Reactivity |
| Cathinone | CEDIA® Amphetamine/Ecstasy | 500 | >10,000 | <5%[6] |
| Methcathinone | CEDIA® Amphetamine/Ecstasy | 500 | >10,000 | <5%[6] |
Specific quantitative data for ethcathinone, norephedrine, and norpseudoephedrine in CEDIA assays is limited in the public domain.
Table 3: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)
| Compound | Assay Kit | Target Analyte | Concentration to Produce Positive Result (ng/mL) | Percent Cross-Reactivity |
| Cathinone | Various Amphetamine ELISAs | Amphetamine | Generally low, requires high concentrations | <4%[7][8] |
| Methcathinone | Randox Mephedrone/Methcathinone | Methcathinone | As low as 150 | High (assay specific)[7] |
| Norephedrine | Bio-Quant Direct ELISA | Amphetamine | Not specified, but structurally similar compounds show reactivity | - |
| Norpseudoephedrine | Bio-Quant Direct ELISA | Amphetamine | Not specified, but structurally similar compounds show reactivity | - |
Note: Cross-reactivity data can vary significantly between different ELISA kits from various manufacturers.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A generalized experimental workflow for assessing the cross-reactivity of a compound in a competitive immunoassay is described below.
General Protocol for Cross-Reactivity Testing
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., a this compound metabolite) in a suitable solvent (e.g., methanol, saline).[9]
-
Spiking into Matrix: Serially dilute the stock solution into a drug-free biological matrix (typically urine) to create a range of concentrations.[9]
-
Immunoassay Analysis: Analyze the spiked samples using the immunoassay according to the manufacturer's instructions. This is typically performed on a clinical chemistry analyzer.[9]
-
Determination of Response: Measure the assay response for each concentration of the test compound.
-
Calculation of Cross-Reactivity: Determine the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator for the target analyte (e.g., d-amphetamine). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing the Same Response) x 100
The following diagram illustrates the general workflow of a competitive immunoassay.
References
- 1. drugs.com [drugs.com]
- 2. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Immediate-Release and Extended-Release Diethylpropion Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of immediate-release (IR) and extended-release (ER) formulations of Diethylpropion, a sympathomimetic amine used for the short-term management of obesity. The following sections present a comprehensive overview of the available data, including pharmacokinetic profiles, clinical efficacy, and adverse event profiles, supported by experimental methodologies and visual representations of key processes.
Executive Summary
This compound is an anorectic agent that functions by stimulating the central nervous system to suppress appetite. It is available in two oral dosage forms: an immediate-release tablet (typically 25 mg taken three times daily) and an extended-release tablet (typically 75 mg taken once daily).[1] While the extended-release formulation is designed to offer a more convenient once-daily dosing regimen through a gradual release of the active ingredient, current evidence suggests it does not offer superior efficacy compared to the immediate-release formulation.[2][3][4] Bioavailability studies indicate that the total amount of the drug and its active metabolites absorbed over 48 hours is comparable between the two formulations.[3][4]
Data Presentation: A Comparative Overview
Table 1: Pharmacokinetic Profile
While specific Cmax, Tmax, and AUC values from a direct comparative study are not available, the release characteristics are described qualitatively. The extended-release formulation provides a more gradual release of this compound compared to the immediate-release version.[3][4]
| Parameter | Immediate-Release (IR) this compound | Extended-Release (ER) this compound | Source |
| Dosage | 25 mg three times daily | 75 mg once daily | [1] |
| Release Profile | Rapid release of the active ingredient | Gradual and controlled release | [3][4] |
| Bioavailability | The amount of parent compound and its active metabolites recovered in the urine within 48 hours is not statistically different from the ER formulation.[3][4] | The amount of parent compound and its active metabolites recovered in the urine within 48 hours is not statistically different from the IR formulation.[3][4] | [3][4] |
Table 2: Clinical Efficacy (Weight Loss)
Direct comparative trials detailing specific weight loss percentages for IR versus ER formulations are limited. However, studies of the controlled-release formulation against placebo have shown significant weight loss. For instance, one double-blind, placebo-controlled study demonstrated that patients taking controlled-release this compound experienced a mean weight reduction of 15.9 lbs over 12 weeks.[5] Another long-term study showed that this compound treatment resulted in a 9.8% average loss of initial body weight after 6 months compared to 3.2% in the placebo group.[6][7] It has been noted that the extended-release formulation has not been shown to be superior in effectiveness to the same total daily dosage of the immediate-release formulation.[2][3][4]
| Parameter | Immediate-Release (IR) this compound | Extended-Release (ER) this compound | Source |
| Efficacy | Not shown to be less effective than the ER formulation at the same total daily dose.[2][3][4] | Promotes significant weight loss compared to placebo.[5][6][7][8] Not shown to be superior in effectiveness to the IR formulation at the same total daily dose.[2][3][4] | [2][3][4][5][6][7][8] |
Table 3: Adverse Event Profile
A direct comparison of the incidence of adverse events between the two formulations is not available. The following are commonly reported side effects for this compound in general.
| Adverse Event | Reported Incidence (General) | Source |
| Dry Mouth | Common | [1] |
| Insomnia | Common | [1] |
| Headache | Common | [1] |
| Nervousness/Excitability | Common | [1] |
| Constipation | Common | [1] |
| Nausea | Common | [1] |
| Dizziness | Common | [1] |
| Tachycardia/Palpitations | Possible | [8] |
| Increased Blood Pressure | Possible | [8] |
| Pulmonary Hypertension | Rare but serious | [8] |
| Valvular Heart Disease | Very rare | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of the presented data.
Pharmacokinetic and Bioavailability Studies
A typical experimental protocol to compare the pharmacokinetic profiles of immediate-release and extended-release this compound would involve a randomized, crossover study in healthy volunteers.
-
Study Design: A single-dose, two-way crossover design.
-
Subjects: A cohort of healthy, non-smoking adults within a specified Body Mass Index (BMI) range.
-
Procedure:
-
Subjects are randomly assigned to receive either a single dose of the immediate-release this compound formulation or the extended-release formulation.
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to measure the plasma concentrations of this compound and its active metabolites.
-
Urine samples are collected over a 48-hour period to determine the total amount of the drug and its metabolites excreted.
-
A washout period of sufficient duration is implemented between the two treatment phases to ensure complete elimination of the drug from the body.
-
After the washout period, subjects receive the alternate formulation.
-
-
Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated for both formulations. Statistical analyses are performed to compare these parameters.
Clinical Efficacy (Weight Loss) Trials
To compare the clinical efficacy of the two formulations, a randomized, double-blind, parallel-group study would be appropriate.
-
Study Design: A multi-center, randomized, double-blind, parallel-group clinical trial.
-
Subjects: A large population of obese individuals (BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbidities).
-
Procedure:
-
Participants are randomly assigned to one of two treatment groups: one receiving the immediate-release this compound formulation and the other receiving the extended-release formulation.
-
Both groups receive the same total daily dose of this compound (e.g., 75 mg).
-
The study is double-blinded, meaning neither the participants nor the investigators know which formulation is being administered.
-
All participants receive standardized counseling on diet, exercise, and behavior modification.
-
The primary endpoint is typically the mean percentage change in body weight from baseline to the end of the study period (e.g., 12 or 24 weeks).
-
Secondary endpoints may include the proportion of participants achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%), changes in BMI, waist circumference, and other metabolic parameters.
-
-
Analysis: Statistical comparisons of the primary and secondary endpoints are made between the two treatment groups.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.
Caption: Mechanism of Action of this compound
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. drugs.com [drugs.com]
- 4. This compound Hydrochloride Extended Release Tablets, 75 mg CIV Rx only [dailymed.nlm.nih.gov]
- 5. Controlled-release this compound hydrochloride used in a program for weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Articles [globalrx.com]
A Head-to-Head Comparison of Diethylpropion with Other Anorectic Agents: Efficacy, Safety, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacotherapy for obesity, a comprehensive understanding of the comparative efficacy, safety profiles, and underlying mechanisms of various anorectic agents is paramount for informed clinical decision-making and future drug development. This guide provides a detailed head-to-head comparison of diethylpropion, a sympathomimetic amine, with other prominent anorectic agents, including phentermine, lorcaserin, liraglutide, and orlistat. The information is supported by experimental data from clinical and preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
This compound, an established anorectic agent, primarily exerts its effect by stimulating the central nervous system to suppress appetite. Its clinical utility is often compared with other agents that employ diverse mechanisms, from other sympathomimetics like phentermine to agents that modulate serotonin pathways (lorcaserin), incretin hormone systems (liraglutide), or fat absorption (orlistat). This guide synthesizes the available evidence to provide a clear comparison of these agents across key performance indicators.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from comparative studies, offering a snapshot of the relative performance of this compound against other anorectic agents in terms of weight loss and common adverse effects.
Table 1: Comparative Efficacy of Anorectic Agents (12-week treatment period)
| Anorectic Agent | Mean Weight Loss (kg) | Percentage of Patients Achieving ≥5% Weight Loss |
| This compound | ~3.0 kg[1] | Data not consistently reported in direct comparisons |
| Phentermine | ~3.6 kg[2] | 37-46%[2] |
| Lorcaserin | ~3.6 kg (at 12 weeks) | 31.2% (10 mg b.i.d.) |
| Liraglutide | ~6.0 kg (at 20 weeks)[3] | Data not available for 12-week direct comparison |
| Orlistat | ~2.59 kg (at 6 months)[3] | Data not available for 12-week direct comparison |
Note: Data is compiled from various studies and may not represent direct head-to-head comparisons in all cases. The duration of studies may also vary.
Table 2: Comparative Safety Profiles of Anorectic Agents
| Anorectic Agent | Common Adverse Effects | Serious Adverse Effects (Rare) |
| This compound | Dry mouth, insomnia, dizziness, headache, increased blood pressure, palpitations[1][4] | Pulmonary hypertension, valvular heart disease (withdrawn from some markets)[4] |
| Phentermine | Dry mouth, insomnia, constipation, headache, increased heart rate, elevated blood pressure[2][5] | Palpitations, tachycardia, hypertension, ischemic events[2] |
| Lorcaserin | Headache, dizziness, fatigue, nausea, dry mouth, constipation | Potential risk of cancer (withdrawn from the market)[6] |
| Liraglutide | Nausea, diarrhea, constipation, vomiting, decreased appetite | Pancreatitis, thyroid C-cell tumors (in rodents) |
| Orlistat | Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool[7] | Liver injury (rare), kidney stones |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these anorectic agents are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound and Phentermine: Sympathomimetic Action
Both this compound and phentermine are sympathomimetic amines that increase the levels of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.[8][9] This leads to the activation of pro-opiomelanocortin (POMC) neurons and inhibition of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus, resulting in decreased appetite.[10][11]
Liraglutide: GLP-1 Receptor Agonism
Liraglutide is an analog of the human glucagon-like peptide-1 (GLP-1) and acts as a GLP-1 receptor agonist. In the brain, particularly the hypothalamus, GLP-1 receptor activation enhances satiety signals, leading to reduced food intake.[[“]][13][14]
Orlistat: Pancreatic Lipase Inhibition
Orlistat is a potent and specific inhibitor of gastrointestinal lipases. It forms a covalent bond with the active site of pancreatic and gastric lipases, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols.[7][15]
Experimental Protocols
A critical aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are summaries of typical experimental protocols for clinical and preclinical studies of anorectic agents.
Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of an anorectic agent compared to a placebo in promoting weight loss in obese individuals.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][16]
-
Participants: Adult subjects with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).[4] Exclusion criteria typically include a history of cardiovascular disease, uncontrolled hypertension, and psychiatric disorders.
-
Intervention: Participants are randomly assigned to receive either the active anorectic agent at a specified dose or a matching placebo for a defined period (e.g., 12, 24, or 52 weeks).[4] All participants typically receive counseling on a reduced-calorie diet and increased physical activity.
-
Primary Endpoint: The primary efficacy endpoint is usually the mean percentage change in body weight from baseline to the end of the treatment period.[4]
-
Secondary Endpoints: These may include the proportion of subjects achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%), changes in waist circumference, blood pressure, lipid profiles, and glycemic parameters.[4]
-
Safety Assessments: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests at regular intervals.[4]
Preclinical Study Protocol: Diet-Induced Obesity (DIO) Animal Model
-
Objective: To evaluate the effect of a novel anorectic compound on body weight, food intake, and metabolic parameters in an animal model of obesity.
-
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and other metabolic abnormalities when fed a high-fat diet.[17][18]
-
Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity. A control group is fed a standard chow diet.[17][19]
-
Treatment: Obese mice are then treated with the test compound or a vehicle control via oral gavage or other appropriate routes for a specified duration.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, metabolic parameters such as plasma glucose, insulin, and lipid levels are measured. Body composition (fat mass and lean mass) may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Workflow Diagram:
Conclusion
The choice of an anorectic agent for the management of obesity requires a careful consideration of its efficacy, safety profile, and mechanism of action. This compound and phentermine, as sympathomimetic amines, offer a well-established mechanism for short-term weight management but require careful monitoring due to their cardiovascular and central nervous system effects. Newer agents like liraglutide, a GLP-1 receptor agonist, have shown significant efficacy with a different side-effect profile. Orlistat provides a non-systemic approach by inhibiting fat absorption but is associated with gastrointestinal side effects. Lorcaserin, a selective serotonin 5-HT2C receptor agonist, was another option before its withdrawal from the market due to safety concerns.
This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these agents. Further head-to-head clinical trials with standardized methodologies are needed to more definitively delineate the comparative effectiveness and long-term safety of these anorectic drugs.
References
- 1. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity Management: Clinical Review and Update of the Pharmacologic Treatment Options | MDedge [mdedge.com]
- 3. Anti-Obesity Drugs: A Review about Their Effects and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial of in-patient treatment for anorexia nervosa in medically unstable adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological treatments for adults with overweight and obesity without diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]
- 9. britannica.com [britannica.com]
- 10. Hypothalamic Expression of Neuropeptide Y (NPY) and Pro-OpioMelanoCortin (POMC) in Adult Male Mice Is Affected by Chronic Exposure to Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. mindmatterspsychiatryweightloss.com [mindmatterspsychiatryweightloss.com]
- 14. Treatment of Hypothalamic Obesity With GLP-1 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Diet-induced obesity murine model [protocols.io]
- 18. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethylpropion and GLP-1 Agonists for Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of diethylpropion, a sympathomimetic amine, and glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of obesity. This analysis is based on available clinical trial data and is intended to inform research and drug development in the field of obesity pharmacotherapy.
Executive Summary
Obesity is a complex metabolic disorder requiring a multifaceted treatment approach. While lifestyle modifications remain the cornerstone of weight management, pharmacotherapy plays an increasingly crucial role. This guide delves into a comparative analysis of two distinct classes of anti-obesity medications: the short-term use sympathomimetic agent, this compound, and the longer-acting incretin mimetics, GLP-1 receptor agonists, such as semaglutide and liraglutide.
A thorough review of existing literature reveals a significant disparity in the body of evidence and the demonstrated efficacy between these two classes. GLP-1 receptor agonists have been subject to extensive, large-scale clinical trial programs (e.g., STEP and SCALE), demonstrating substantial and sustained weight loss, along with additional cardiometabolic benefits. In contrast, the clinical data for this compound is older and generally from smaller, shorter-term studies, showing more modest weight loss. It is important to note that no head-to-head clinical trials directly comparing the efficacy of this compound and GLP-1 agonists have been identified. Therefore, the following comparisons are based on data from separate placebo-controlled trials.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data from key clinical trials of this compound, semaglutide, and liraglutide.
Table 1: Efficacy Comparison of this compound and GLP-1 Agonists in Obesity Treatment (Placebo-Controlled Trials)
| Feature | This compound | Semaglutide 2.4 mg (STEP 1 Trial)[1][2] | Liraglutide 3.0 mg (SCALE Obesity and Prediabetes Trial)[3][4][5] |
| Mean Weight Loss (%) | 9.8% - 10.6% over 6-12 months[6][7][8] | -14.9% at 68 weeks | -8.0% at 56 weeks |
| Placebo-Subtracted Mean Weight Loss (%) | ~6.6% - 7.4% | -12.5% | -5.4% |
| Patients Achieving ≥5% Weight Loss | ~67.6% at 6 months[8] | 86.4% at 68 weeks | 63.2% at 56 weeks |
| Patients Achieving ≥10% Weight Loss | ~51.3% at 6 months[8] | 69.1% at 68 weeks | 33.1% at 56 weeks |
| Patients Achieving ≥15% Weight Loss | Not consistently reported | 50.5% at 68 weeks | 15.0% at 56 weeks |
Table 2: Safety and Tolerability Profile
| Adverse Event Profile | This compound[6][9][10] | GLP-1 Agonists (Semaglutide & Liraglutide)[1][9][11] |
| Common Adverse Events | Dry mouth, insomnia, anxiety, constipation, headache, tremors, dizziness.[9] | Nausea, diarrhea, vomiting, constipation, abdominal pain, headache.[1][9] |
| Serious Adverse Events | Pulmonary hypertension (rare, with long-term use), potential for dependence.[9] | Pancreatitis, cholelithiasis, risk of thyroid C-cell tumors (based on animal studies).[11] |
| Discontinuation due to Adverse Events | Not consistently reported in older trials. | Higher rates for gastrointestinal side effects.[1] |
Experimental Protocols
A comparative overview of the methodologies from representative clinical trials is presented below.
Table 3: Comparison of Experimental Protocols
| Parameter | This compound Trial (Cercato et al., 2009)[6][8] | GLP-1 Agonist Trials (STEP & SCALE Programs)[1][3][4][11][12][13] |
| Study Design | Randomized, double-blind, placebo-controlled trial with an open-label extension. | Randomized, double-blind, placebo-controlled, multinational, multicenter trials. |
| Participant Population | 69 obese healthy adults. | Thousands of participants with obesity or overweight with at least one weight-related comorbidity. |
| Inclusion Criteria | Obese healthy adults. | BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. |
| Exclusion Criteria | Not specified in detail in the abstract. | History of pancreatitis, prior bariatric surgery, use of other obesity medications. |
| Intervention | This compound 50 mg twice daily or placebo for 6 months, followed by an open-label extension. | Once-weekly subcutaneous semaglutide 2.4 mg or once-daily subcutaneous liraglutide 3.0 mg, with dose escalation. |
| Control | Placebo. | Placebo. |
| Primary Endpoints | Percentage change in body weight. | Percentage change in body weight and the proportion of participants achieving at least 5% weight loss. |
| Duration | 6 months (randomized phase), 12 months (total). | 56 to 68 weeks. |
| Lifestyle Intervention | Hypocaloric diet. | All participants received counseling on a reduced-calorie diet and increased physical activity. |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The mechanisms of action for this compound and GLP-1 agonists are fundamentally different, targeting distinct neurological and physiological pathways to induce weight loss.
Caption: Distinct signaling pathways of this compound and GLP-1 agonists for weight management.
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing an investigational anti-obesity medication to a placebo.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for an obesity medication.
Conclusion
Based on the currently available evidence from placebo-controlled trials, GLP-1 receptor agonists, such as semaglutide and liraglutide, demonstrate superior efficacy in promoting weight loss compared to this compound. The robust and large-scale clinical trial programs for GLP-1 agonists provide a higher level of evidence for their long-term efficacy and safety profile in a broad population of individuals with obesity. This compound, while showing efficacy over placebo, is limited by a less extensive evidence base and is indicated for short-term use. The distinct mechanisms of action also contribute to different side effect profiles, with GLP-1 agonists primarily associated with gastrointestinal effects and this compound with sympathomimetic effects. For future research, head-to-head comparative trials would be invaluable to provide a direct and definitive assessment of the relative efficacy and safety of these and other anti-obesity medications.
References
- 1. cci-cic.org [cci-cic.org]
- 2. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 3. Obesity and Prediabetes Trial - American College of Cardiology [acc.org]
- 4. SCALE – Liraglutide for Weight Management [52in52.goodybedside.georgetown.domains]
- 5. weightlossclinic.co.uk [weightlossclinic.co.uk]
- 6. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ro.co [ro.co]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Combination of this compound with dietary intervention results in body weight and fat loss with preserved muscle mass in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide 2·4 mg once a week in adults with overweight or obesity, and type 2 diabetes (STEP 2): a randomised, double-blind, double-dummy, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Neurotoxicological Profiles of Diethylpropion and Bupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxicological effects of Diethylpropion and Bupropion, focusing on experimental data to inform research and development in the pharmaceutical sciences.
Introduction
This compound and Bupropion, both substituted cathinones, share structural similarities and impact central nervous system pathways, primarily through the modulation of catecholaminergic systems.[1][2] this compound is primarily utilized as a short-term anorectic agent, while Bupropion is a widely prescribed antidepressant and smoking cessation aid.[2] Despite their therapeutic applications, concerns regarding their neurotoxic potential exist. This guide synthesizes available experimental data to compare their effects on key neurotoxicological parameters.
Quantitative Neurotoxicity Data
The following tables summarize quantitative data on the neurotoxicity of this compound and Bupropion based on available literature. It is important to note that direct comparative studies are limited, and data are often derived from separate experiments with varying methodologies.
| Parameter | This compound | Bupropion | Source |
| Oral LD₅₀ (Rat) | Not explicitly found in direct comparative studies. | Not explicitly found in direct comparative studies. | N/A |
| Oral LD₅₀ (Mouse) | Not explicitly found in direct comparative studies. | Not explicitly found in direct comparative studies. | N/A |
| Seizure Incidence (at therapeutic doses) | Not specified in detail. | 0.1% at doses up to 300 mg/day (Sustained Release). Rises to 0.4% at 400 mg/day. | [3][4] |
| Seizure Incidence (at higher doses) | Not specified in detail. | Increases almost tenfold between 450 mg/day and 600 mg/day (Immediate Release). | [3] |
| Endpoint | Drug | Experimental Model | Dosage/Concentration | Observed Effect | Source |
| Glutamate Levels (Striatum) | This compound | Rat Brain (in vivo) | 5 mg/kg (chronic) | Significant increase | [5] |
| Lipid Peroxidation (Hippocampus, Midbrain, Striatum) | This compound | Rat Brain (in vivo) | 5 mg/kg (chronic) | Significant increase | [1] |
| Cell Viability (SH-SY5Y cells) | Bupropion | Human Neuroblastoma Cell Line | 100 µg/mL (24h) | Concentration-dependent reduction | [6] |
| Oxidative Stress (Total Oxidant Status) | Bupropion | Rat Blood | Not specified | Increase observed (not statistically significant) | N/A |
| Inflammatory Markers (TNF-α) | Bupropion | Human Serum | 150 mg/day (12 weeks) | Significant decrease in treatment responders | [6] |
Mechanisms of Neurotoxicity
This compound
The neurotoxic effects of this compound are primarily linked to its influence on excitatory amino acids and oxidative stress.[1] Chronic administration in animal models has been shown to elevate glutamate levels in various brain regions, which can lead to excitotoxicity and neuronal damage.[5] Furthermore, this compound treatment is associated with increased lipid peroxidation, a marker of oxidative stress, in critical brain areas like the hippocampus and striatum.[1] The proposed mechanism involves the release of dopamine, which can contribute to these excitotoxic and oxidative processes.[7]
Bupropion
Bupropion's neurotoxicity is most prominently associated with its potential to induce seizures, a risk that is dose-dependent.[3][4] At therapeutic doses, the incidence is relatively low but increases significantly with higher doses.[3] In overdose situations, Bupropion can lead to severe neurotoxicity, including status epilepticus.[6] At the cellular level, Bupropion has been shown to induce endoplasmic reticulum stress and activate caspase-dependent apoptotic pathways in neuronal cell lines, leading to a reduction in cell viability.[6] Interestingly, while some studies suggest a link to oxidative stress, others have not found a direct increase in cellular oxidative stress markers with Bupropion treatment.[6] However, it has been observed to modulate inflammatory markers, such as TNF-α, in clinical settings.[6]
Experimental Protocols
Assessment of Amino Acid Levels in Rat Brain Tissue via HPLC
This protocol outlines the methodology used to determine the concentrations of neuroactive amino acids, such as glutamate, in brain tissue following drug administration.
a. Tissue Preparation:
-
Rats are euthanized, and the brain is rapidly excised and dissected on a cold plate to isolate specific regions (e.g., striatum, hippocampus, cortex).
-
Tissue samples are weighed and immediately homogenized in a cold solution, typically 0.1 M perchloric acid, to precipitate proteins.[8]
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C.[8]
-
The resulting supernatant, containing the amino acids, is collected for analysis.[8]
b. HPLC Analysis:
-
The amino acids in the supernatant are derivatized pre-column with an agent such as o-phthalaldehyde (OPA) to make them fluorescent or electrochemically active for detection.[9]
-
An aliquot of the derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a reverse-phase C18 column).[10]
-
The amino acids are separated based on their physicochemical properties as they pass through the column with a mobile phase gradient.
-
Detection is achieved using a fluorescence or electrochemical detector, and the concentration of each amino acid is quantified by comparing its peak area to that of known standards.[9]
Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a common method to assess oxidative stress by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Homogenization: Brain tissue is homogenized in a cold buffer, such as 1.15% KCl.[11]
-
Reaction: An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.[11]
-
Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.[11]
-
Extraction: After cooling, the colored product is extracted into an organic solvent, typically n-butanol.[11]
-
Spectrophotometry: The absorbance of the organic phase is measured at a specific wavelength (usually 532 nm) using a spectrophotometer.[11]
-
Quantification: The concentration of MDA is calculated based on a standard curve generated with a known concentration of MDA or a precursor.
Determination of Cell Viability via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: SH-SY5Y human neuroblastoma cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of Bupropion or a vehicle control for a specified duration (e.g., 24 hours).[13]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14]
-
Incubation: The plate is incubated for a period (typically 2-4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: Proposed neurotoxic pathways of this compound.
Caption: Neurotoxic mechanisms of Bupropion.
Caption: Experimental workflow for neurotoxicity assessment.
Conclusion
The available evidence suggests that both this compound and Bupropion possess neurotoxic potential, albeit through different primary mechanisms. This compound's neurotoxicity appears to be mediated by excitotoxic events and oxidative stress, linked to its effects on dopamine and glutamate systems. In contrast, Bupropion's primary neurotoxic concern is its dose-dependent risk of seizures, with cellular-level toxicity involving ER stress and apoptosis.
For drug development professionals, these findings underscore the importance of careful dose consideration and monitoring for neurotoxic side effects. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the neurotoxic profiles of these two compounds. Researchers should consider the distinct mechanistic pathways when designing studies to investigate or mitigate the neurotoxic effects of these and structurally related compounds.
References
- 1. Pharmacological and neurotoxicological actions mediated by bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Seizures and bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and neurotoxicological actions mediated by bupropion and this compound. | Semantic Scholar [semanticscholar.org]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Determination of amino acids in different regions of the rat brain. Application to the acute effects of tetrahydrocannabinol (THC) and trimethyltin (TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [cardiosomatics.orscience.ru]
- 11. Thiobarbituric acid reactive substances (TBARS) assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Diethylpropion for Weight Management
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Diethylpropion Against Other Pharmacotherapeutic Agents for Obesity.
This guide provides a meta-analysis of clinical trial data on this compound, an appetite suppressant approved for the short-term management of obesity. Its performance is compared with other widely recognized weight-loss agents—Phentermine, Orlistat, and Liraglutide—supported by experimental data to inform research and development in the field of obesity pharmacotherapy.
Efficacy Analysis: Comparative Weight Loss
Clinical trial data demonstrates that this compound is an effective adjunct to a reduced-calorie diet for short-term weight loss. A meta-analysis of studies conducted between 1965 and 1983 found that patients treated with this compound lost an average of 3.0 kg more than those on placebo.[1] More recent long-term studies have further quantified its efficacy.
The following tables summarize the quantitative data on weight loss from key clinical trials, comparing this compound with a placebo and other common anti-obesity medications.
Table 1: this compound vs. Placebo - Key Efficacy Data
| Trial / Analysis | Treatment Group | Duration | Average Weight Loss (% of Initial Body Weight) | Placebo-Subtracted Difference |
| Cercato et al. (2009) [2] | This compound (100 mg/day) | 6 Months | 9.8% | 6.6% |
| Placebo | 6 Months | 3.2% | - | |
| Cercato et al. (2009) [2] | This compound (100 mg/day) | 12 Months | 10.6% | N/A* |
| Meta-analysis (1965-1983) [1] | This compound | 6-52 Weeks | - | 3.0 kg |
*Note: In the Cercato et al. study, the placebo group was switched to this compound after 6 months, so a 12-month placebo-subtracted value is not available.
Table 2: Comparative Efficacy of Anti-Obesity Medications
| Medication | Mechanism of Action | Placebo-Subtracted Weight Loss (at ~1 year) | Notable Trial Results |
| This compound | Sympathomimetic Amine | ~5-7% | 10.6% total weight loss after 12 months.[2] |
| Phentermine | Sympathomimetic Amine | ~3.6 kg (at 6 months) | Showed significantly greater weight loss than this compound in a 12-week head-to-head trial. |
| Orlistat | Lipase Inhibitor | ~2.9 kg | -8.78% vs -4.26% for placebo in a 1-year study.[3] |
| Liraglutide (3.0 mg) | GLP-1 Receptor Agonist | ~5.3 kg | ~8% average weight loss in the SCALE trial.[4] |
Safety and Tolerability Profile
The safety profile of this compound is characterized by sympathomimetic effects. Common adverse events are generally mild to moderate and tend to decrease with continued use.[1][5]
Table 3: Common Adverse Events Reported in Clinical Trials (>5% incidence)
| Adverse Event | This compound | Phentermine | Orlistat | Liraglutide (3.0 mg) | Placebo |
| Dry Mouth | Most Frequent [1][5] | Frequent | - | - | Less Frequent |
| Insomnia | Most Frequent [1][5] | Frequent | - | - | Less Frequent |
| Nausea | - | - | - | ~40% | ~14% |
| Diarrhea | - | - | - | ~21% | ~10% |
| Constipation | - | - | - | ~20% | ~10% |
| Headache | Common[5] | Common | - | ~14% | ~10% |
| Dizziness | Common[5] | Common | - | ~10% | ~7% |
| Oily Spotting/Flatus | - | - | Most Frequent [3] | - | Less Frequent |
Note: Percentages are aggregated from various sources and may not be directly comparable due to differences in study design and duration. This compound and Phentermine adverse events are well-documented but often lack specific percentages in older meta-analyses.
Mechanism of Action: A Signaling Pathway
This compound is a sympathomimetic amine that acts as a central nervous system stimulant to suppress appetite. Its primary mechanism involves increasing the levels of catecholamines, specifically norepinephrine and dopamine, in the synaptic cleft. This is achieved by stimulating their release from presynaptic terminals and inhibiting their reuptake. The elevated levels of these neurotransmitters in key brain regions, such as the hypothalamus, enhance satiety signals and reduce hunger.
Experimental Protocols: A Representative Clinical Trial
The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of their findings. The protocol outlined below is based on the randomized, double-blind, placebo-controlled trial by Cercato et al. (2009), which evaluated the long-term efficacy and safety of this compound.[2]
1. Study Design:
-
A 12-month, randomized, double-blind, placebo-controlled trial.
-
Phase 1 (6 months): Patients randomized to receive either this compound (50 mg BID) or a placebo.
-
Phase 2 (6 months): Open-label extension where all participants received this compound.
2. Patient Population:
-
Inclusion Criteria: Obese, healthy adults (BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbidities).
-
Exclusion Criteria: History of cardiovascular disease, uncontrolled hypertension, psychiatric disorders, or substance abuse.
-
Screening: A 2-week screening period preceded randomization.
3. Intervention:
-
Active Group: this compound 50 mg, twice daily (100 mg total).
-
Control Group: Matching placebo for the first 6 months.
-
Dietary Regimen: All participants received counseling for a hypocaloric diet.
4. Outcome Measures:
-
Primary Outcome: Percentage change in body weight from baseline.
-
Secondary Outcomes: Proportion of patients achieving ≥5% and ≥10% weight loss, changes in waist circumference, blood pressure, and pulse rate.
-
Safety Assessments: Regular monitoring via electrocardiogram (ECG), clinical chemistry, and psychiatric evaluations (using Hamilton rating scales for depression and anxiety).[2]
Conclusion
This compound demonstrates modest but clinically significant efficacy in promoting weight loss, particularly in the short term. Its performance is comparable to other sympathomimetic agents like Phentermine, though it may be less effective. Compared to newer classes of drugs like GLP-1 receptor agonists (e.g., Liraglutide), its weight loss effect is less pronounced. The primary adverse events are related to its stimulant properties, such as dry mouth and insomnia. The choice of an anti-obesity agent should be individualized, considering the patient's comorbidities, tolerance for side effects, and weight loss goals. This meta-analysis provides a foundational dataset for researchers to compare mechanisms, outcomes, and design future clinical trials in the evolving landscape of obesity pharmacotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Obesity Management: Clinical Review and Update of the Pharmacologic Treatment Options | MDedge [mdedge.com]
- 4. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 5. Anti-Obesity Drugs: A Review about Their Effects and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Diethylpropion
A Comprehensive Guide for Laboratory Professionals on the Safe and Compliant Disposal of Diethylpropion, a Schedule IV Controlled Substance.
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of controlled substances. This compound, a sympathomimetic amine used in obesity research and development, is classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA).[1][2][3] This designation necessitates strict adherence to federal regulations to prevent diversion and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Understanding the Regulatory Framework
The disposal of this compound is governed by the DEA's regulations for controlled substances. It is crucial to understand that standard laboratory chemical waste procedures do not apply to DEA-regulated substances. Improper disposal can lead to significant legal and financial penalties for both the individual researcher and the institution.
Step-by-Step Disposal Protocol for this compound
The primary and mandated method for disposing of unwanted or expired this compound is through a DEA-registered "reverse distributor." A reverse distributor is an entity authorized by the DEA to acquire controlled substances from registrants for the purpose of return to the manufacturer or for destruction.
Step 1: Identification and Segregation
-
Clearly identify all this compound materials designated for disposal. This includes expired substances, unused research preparations, and contaminated materials.
-
Segregate the this compound waste from all other laboratory waste streams, including hazardous and non-hazardous chemical waste.
-
Maintain accurate records of the quantities of this compound designated for disposal.
Step 2: Engaging a DEA-Registered Reverse Distributor
-
Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the this compound. A list of authorized reverse distributors can be obtained from your institution's Environmental Health and Safety (EHS) office or directly from the DEA.
-
It is illegal for an EHS department to take possession of DEA-regulated substances for disposal.
Step 3: Documentation and Record-Keeping
-
For the transfer of a Schedule IV substance like this compound to a reverse distributor, an invoice is typically used to document the transaction.
-
The following information must be meticulously recorded:
-
Date of transfer
-
Name, address, and DEA registration number of your laboratory
-
Name, address, and DEA registration number of the reverse distributor
-
Name, strength, dosage form, and quantity of the this compound being transferred
-
-
Both the laboratory and the reverse distributor must maintain a copy of these records for a minimum of two years.
Step 4: Preparing for Shipment
-
Package the this compound waste in accordance with the reverse distributor's instructions and Department of Transportation (DOT) regulations for shipping controlled substances.
-
Ensure the packaging is secure and properly labeled to prevent any leakage or diversion.
Step 5: Final Destruction and Documentation
-
The reverse distributor is responsible for the ultimate destruction of the this compound in compliance with DEA regulations.
-
The destruction must be documented on DEA Form 41, "Registrants Inventory of Drugs Surrendered." The reverse distributor will typically complete and file this form.
-
Your laboratory should obtain a copy of the completed DEA Form 41 from the reverse distributor for your records.
Key Data and Considerations
| Parameter | Information | Reference |
| Drug Name | This compound | [1][2][3] |
| DEA Schedule | Schedule IV | [1][2][3] |
| Primary Disposal Method | Transfer to a DEA-Registered Reverse Distributor | |
| Required Documentation | Invoice for Transfer, DEA Form 41 (completed by reverse distributor) | |
| Record Retention Period | Minimum of 2 years |
Environmental Considerations
Disposal Workflow for this compound
Caption: A flowchart illustrating the procedural steps for the compliant disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Diethylpropion
FOR IMMEDIATE RELEASE
[City, State] – In a concerted effort to enhance laboratory safety and provide actionable guidance for scientific professionals, this bulletin outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans for the handling of Diethylpropion. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and effective management of this compound in a laboratory setting.
Essential Personal Protective Equipment (PPE)
When handling this compound, which is classified as an irritant, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for handling chemical compounds in a laboratory environment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A self-contained breathing apparatus or a chemical cartridge respirator is recommended. For operations with a risk of airborne powder or aerosols, a NIOSH-certified N95 or N100 respirator should be used.[1] | This compound can be an irritant to the respiratory system.[2] Appropriate respiratory protection mitigates the risk of inhalation exposure. |
| Hand Protection | Chemical-resistant, solvent-resistant gloves are required.[2] Nitrile gloves are a preferred material for incidental contact due to their chemical resistance and durability. For direct or prolonged contact, double gloving is recommended.[3] | Prevents dermal absorption and irritation. The use of double gloves provides an additional layer of protection against potential contamination. |
| Eye Protection | Chemical safety goggles are mandatory.[2] In situations with a risk of splashes, a face shield should be worn in addition to goggles.[1] | Protects the eyes from accidental splashes of this compound, which can cause irritation. |
| Protective Clothing | A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[3] Protective clothing should be worn to prevent skin contact.[2] | Minimizes the risk of skin contact with this compound. Disposable gowns prevent the spread of contamination. |
| Foot Protection | Closed-toe shoes are required in the laboratory. For tasks with a higher risk of spills, chemical-resistant shoe covers should be worn. | Protects the feet from potential spills and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step protocol should be followed:
1. Preparation and Pre-Handling Check:
-
Ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and spill kits.
2. Donning PPE:
-
Put on a disposable gown, ensuring it is fully fastened.
-
Don the first pair of nitrile gloves.
-
Put on safety goggles and, if necessary, a face shield.
-
Don the appropriate respiratory protection.
-
Put on a second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of the gown.[3]
3. Handling this compound:
-
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment for handling this compound.
-
When weighing the compound, use an analytical balance within the fume hood or a containment enclosure.
-
For the preparation of solutions, add the solvent to the this compound powder slowly to avoid splashing.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove and dispose of all contaminated materials in designated hazardous waste containers.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, gowns, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Doffing PPE and Personal Decontamination:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the gown by rolling it inward and dispose of it in the hazardous waste container.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed disposal company in accordance with federal, state, and local regulations.
Experimental Workflow and Safety Logic
To visually represent the procedural flow for safely handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.
By adhering to these guidelines, research professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
